molecular formula C10H10N2O2 B2519976 (3-methyl-1H-indazol-1-yl)acetic acid CAS No. 191795-48-9

(3-methyl-1H-indazol-1-yl)acetic acid

Katalognummer: B2519976
CAS-Nummer: 191795-48-9
Molekulargewicht: 190.202
InChI-Schlüssel: LFDOOTGCEZRKSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(3-methyl-1H-indazol-1-yl)acetic acid is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.202. The purity is usually 95%.
BenchChem offers high-quality (3-methyl-1H-indazol-1-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-methyl-1H-indazol-1-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-(3-methylindazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-8-4-2-3-5-9(8)12(11-7)6-10(13)14/h2-5H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDOOTGCEZRKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=CC=CC=C12)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Architecture and Synthetic Utility of (3-methyl-1H-indazol-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical architecture, synthetic pathways, and experimental properties of (3-methyl-1H-indazol-1-yl)acetic acid , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

(3-methyl-1H-indazol-1-yl)acetic acid (CAS: 1864-63-7) serves as a privileged scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and kinase inhibitors. Its structural significance lies in the indazole core , which acts as a bioisostere for indole and purine systems, providing rigid vector orientation for the carboxylic acid moiety.

This guide addresses the primary challenge in working with this compound: N1 vs. N2 regioselectivity during synthesis. We provide a thermodynamically controlled protocol to maximize the desired N1-isomer yield, supported by spectral validation techniques.

Part 1: Chemo-Structural Profile

The physicochemical properties of (3-methyl-1H-indazol-1-yl)acetic acid dictate its behavior in biological systems and synthetic workflows. The presence of the amphoteric indazole ring and the acidic tail creates unique solubility profiles.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionNote
IUPAC Name 2-(3-methyl-1H-indazol-1-yl)acetic acid
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Physical State Crystalline SolidWhite to off-white needles
pKa (Acid) 3.8 – 4.2 (Predicted)Carboxylic acid moiety
pKa (Base) ~1.5Indazole N2 nitrogen (weakly basic)
LogP 1.3 – 1.6Lipophilic enough for membrane permeability
H-Bond Donors 1(COOH)
H-Bond Acceptors 3(N1, N2, COOH)
Solubility DMSO, Methanol, DMFPoor in water (neutral pH); Soluble in alkaline aq.[1][2][3][4][5][6][7]

Part 2: The Regioselectivity Challenge (N1 vs. N2)

The synthesis of N-alkylated indazoles is governed by the tautomeric equilibrium between 1H-indazole and 2H-indazole. While 1H-indazole is thermodynamically more stable, the N2 position is often more nucleophilic under kinetic control, leading to mixtures of isomers.

Mechanism of Selectivity[8]
  • Kinetic Control (N2-Favoring): Reaction with alkyl halides in non-polar solvents or using weak bases often yields significant N2-alkylation.

  • Thermodynamic Control (N1-Favoring): The use of strong bases (e.g., NaH, KOtBu) in polar aprotic solvents (DMF, THF) promotes the formation of the discrete indazolyl anion. The charge density and steric factors in the anion typically favor attack at the N1 position, especially when the C3 position is substituted (as with the methyl group here), which sterically hinders N2 attack.

Pathway Visualization

The following diagram illustrates the bifurcation in synthesis and the conditions required to steer the reaction.

IndazoleAlkylation Start 3-Methyl-1H-indazole Base Deprotonation (NaH vs K2CO3) Start->Base Anion Indazolyl Anion (Resonance Hybrid) Base->Anion Cond_Kinetic Kinetic Control (Non-polar solvent, Weak Base) Anion->Cond_Kinetic Cond_Thermo Thermodynamic Control (DMF, NaH, High Temp) Anion->Cond_Thermo Prod_N2 N2-Isomer (Byproduct) (3-methyl-2H-indazol-2-yl)acetic acid Cond_Kinetic->Prod_N2 Major Product Prod_N1 N1-Isomer (Target) (3-methyl-1H-indazol-1-yl)acetic acid Cond_Thermo->Prod_N1 Major Product (>90%)

Figure 1: Synthetic bifurcation of indazole alkylation. Thermodynamic conditions (bottom path) are required to secure the N1-isomer.

Part 3: Optimized Synthetic Protocol

This protocol utilizes a two-step sequence: N-alkylation of 3-methylindazole with ethyl bromoacetate followed by ester hydrolysis. This method is selected for its high N1-selectivity and scalability.

Step 1: N1-Selective Alkylation

Objective: Synthesize ethyl 2-(3-methyl-1H-indazol-1-yl)acetate.

  • Reagent Prep: In a flame-dried round-bottom flask under Argon, dissolve 3-methyl-1H-indazole (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH) (60% dispersion in oil, 1.2 eq) portion-wise.

    • Note: Evolution of H₂ gas will occur. Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins to ensure complete anion formation.

  • Alkylation: Cool back to 0°C. Dropwise add Ethyl Bromoacetate (1.1 eq).

  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Checkpoint: The N1 isomer usually runs slightly higher (less polar) or lower depending on the stationary phase, but separation is distinct.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Wash organics with water (to remove DMF) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: If N2 isomer is present (>5%), recrystallize from Ethanol/Water or purify via silica flash chromatography (Gradient: 0→30% EtOAc in Hexanes).

Step 2: Ester Hydrolysis

Objective: Isolate (3-methyl-1H-indazol-1-yl)acetic acid.

  • Solubilization: Dissolve the ester from Step 1 in a 1:1 mixture of THF and Water .

  • Saponification: Add Lithium Hydroxide (LiOH) or NaOH (2.0 eq). Stir at RT for 2–4 hours.

  • Acidification: Evaporate THF under reduced pressure. Acidify the remaining aqueous phase to pH ~3 using 1M HCl.

  • Isolation: The product typically precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.[6]

    • Yield: Expect 75–85% over two steps.

Part 4: Structural Validation (Self-Validating System)

Distinguishing the N1-isomer from the N2-isomer is critical. Do not rely solely on melting point. Use NMR connectivity.

1H NMR Diagnostic Signals (DMSO-d6)[7]
  • N1-Isomer (Target):

    • C7-H Proton: Look for a doublet/multiplet around 7.4–7.7 ppm .

    • NOE (Nuclear Overhauser Effect): Irradiation of the N-CH₂ protons (singlet, ~5.1–5.3 ppm) will show a strong enhancement of the C7-H aromatic proton. This confirms the alkyl group is on N1 (proximal to the benzene ring).

  • N2-Isomer (Impurity):

    • C3-Methyl: Often shifted slightly downfield compared to N1.

    • NOE: Irradiation of the N-CH₂ protons will show enhancement of the C3-Methyl group. This confirms the alkyl group is on N2 (proximal to the pyrazole carbon).

Purification Logic Flow

Use the following logic to ensure high purity (>98%) for biological testing.

PurificationLogic Raw Crude Reaction Mixture (N1 + N2 Isomers) TLC TLC Analysis (Hex:EtOAc 7:3) Raw->TLC Decision Is N2 Isomer > 5%? TLC->Decision Col Flash Chromatography (Silica Gel) Decision->Col Yes Cryst Recrystallization (EtOH/H2O) Decision->Cryst No (Minor impurity) Pure Pure Ester Intermediate Col->Pure Cryst->Pure Hydrolysis Hydrolysis to Acid Pure->Hydrolysis

Figure 2: Decision matrix for purification of the indazole intermediate.

Part 5: Applications in Drug Discovery[9][10]

Bioisosteric Replacement

The (3-methyl-1H-indazol-1-yl)acetic acid moiety is frequently used to replace:

  • Indole-3-acetic acid: In auxin research and plant growth regulation.

  • Phenylacetic acid: In NSAID design (similar to Diclofenac or Indomethacin), providing a more rigid, lipophilic core that reduces metabolic oxidation.

Building Block for Libraries

The carboxylic acid is an ideal handle for amide coupling (EDC/HOBt or HATU chemistry) to generate diverse libraries of:

  • Kinase Inhibitors: The indazole core mimics the adenine ring of ATP, binding to the hinge region of kinases (e.g., VEGFR, FGFR).

  • Antimicrobial Agents: N1-substituted indazoles have shown efficacy against Gram-positive bacteria by disrupting cell wall synthesis.

Lonidamine and Bendazac Analogs

While distinct from Lonidamine (a C3-carboxylic acid), this scaffold is used to synthesize "reverse" analogs to study structure-activity relationships (SAR) in antispermatogenic and anticancer glycolysis inhibition.

References

  • L. Dong, et al. "Mechanism of a Highly Selective N2 Alkylation of Indazole." WuXi Biology. Available at: [Link]

  • Shaikh, F., et al. "Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives." ResearchGate.[1][2] Available at: [Link]

  • PubChem Database. "3-methyl-1H-indazole Compound Summary." National Center for Biotechnology Information. Available at: [Link]

  • Meanwell, N. A., et al. "Regioselective Functionalization of 1H-Indazoles." Journal of Organic Chemistry. (General Reference for Indazole Chemistry).

Sources

The Therapeutic Potential of 3-Methylindazole Acetic Acid Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Within this class, 3-methylindazole acetic acid and its analogs have emerged as a versatile and promising series of molecules with a wide spectrum of therapeutic applications. This technical guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and underlying mechanisms of action of these compounds. We will dissect their potential as anti-inflammatory, analgesic, and anticancer agents, as well as their role as specific enzyme and ion channel modulators. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of current knowledge, detailed experimental protocols, and insights into the structure-activity relationships that govern the efficacy of this important chemical series.

The 3-Methylindazole Acetic Acid Scaffold: Structure and Synthesis

The foundational structure of this series is characterized by an indazole ring system methylated at the 3-position, with an acetic acid moiety typically attached at the N1 position. This core scaffold provides a rigid framework that can be chemically modified at several positions to optimize biological activity, selectivity, and pharmacokinetic properties.

Caption: Core chemical structure of 3-methylindazole-1-acetic acid.

The synthesis of these analogs can be achieved through various established routes. A common method involves the alkylation of 3-methyl-1H-indazole with an appropriate haloacetic acid ester (e.g., ethyl chloroacetate) in the presence of a base like potassium carbonate, followed by hydrolysis to yield the final carboxylic acid product.[1] More advanced, microwave-assisted syntheses have also been developed to improve yields and reaction times, allowing for the creation of diverse libraries of these compounds for screening purposes.

Spectrum of Biological Activity and Mechanisms of Action

Analogs of 3-methylindazole acetic acid have demonstrated significant potential across several key therapeutic areas. Their efficacy is rooted in their ability to interact with specific biological targets, including enzymes and ion channels.

Anti-inflammatory and Analgesic Properties

A prominent activity of indazole derivatives is their capacity to mitigate inflammation and pain.[1][2]

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism for the anti-inflammatory and analgesic effects of many indazole acetic acid analogs is the inhibition of cyclooxygenase (COX) enzymes.[1][3] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[4] By blocking the COX pathway, these compounds effectively reduce the production of prostaglandins, leading to a decrease in the inflammatory response and alleviation of pain. Some compounds show a time-dependent effect, suggesting interference primarily with the third phase of carrageenan-induced inflammation, which is prostaglandin-mediated.[1]

COX_Pathway CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid Phospholipase A2 COX COX-1 / COX-2 Enzymes ArachidonicAcid->COX PG Prostaglandins (PGE2, PGI2) COX->PG Inflammation Inflammation, Pain, Fever PG->Inflammation IndazoleAnalog 3-Methylindazole Acetic Acid Analog IndazoleAnalog->COX Inhibition

Caption: Mechanism of anti-inflammatory action via COX enzyme inhibition.

Anticancer Activity

The indazole scaffold is a key feature in several anticancer agents, and its derivatives are a major focus of oncological research.[2] The activity of these compounds often stems from their ability to interfere with the unique metabolic and signaling pathways that cancer cells rely on for survival and proliferation.

Mechanism of Action 1: Inhibition of Cancer Cell Metabolism (Lonidamine)

Lonidamine, a derivative of indazole-3-carboxylic acid, is a prime example of an indazole-based anticancer agent.[5][6][7] Its mechanism is multifaceted but centers on disrupting the energy metabolism of tumor cells.[8][9] Cancer cells often exhibit high rates of glycolysis (the Warburg effect). Lonidamine exploits this by inhibiting key enzymes in this pathway, most notably mitochondrially-bound hexokinase.[7][8] This action, combined with the inhibition of mitochondrial respiration, leads to a significant decrease in cellular ATP, effectively starving the cancer cells of the energy required for rapid growth.[7][8] This targeted disruption of energy metabolism provides a degree of selectivity for cancer cells over normal cells.[8]

Mechanism of Action 2: Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)

Another important anticancer mechanism associated with indazole derivatives is the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α).[10][11] HIF-1α is a transcription factor that is stabilized under the hypoxic (low oxygen) conditions typical of a solid tumor microenvironment.[12] It drives the expression of genes involved in crucial aspects of tumor progression, including angiogenesis (new blood vessel formation), cell survival, and metastasis.[11][12]

The indazole derivative YC-1, for example, has been shown to reduce the protein stability of HIF-1α, thereby inhibiting its function as a master regulator of the hypoxic response.[10][13] This leads to the suppression of tumor growth and angiogenesis.[12][14] By targeting HIF-1α, indazole analogs can disrupt a central node in cancer cell adaptation and survival, making them promising candidates for anticancer therapy.[13][15]

Anticancer_MoA cluster_glycolysis Glycolysis Inhibition (Lonidamine) cluster_hif HIF-1α Inhibition (YC-1) Glucose Glucose HK Hexokinase Glucose->HK Glycolysis Glycolysis HK->Glycolysis ATP_Glycolysis Reduced ATP Glycolysis->ATP_Glycolysis Apoptosis Tumor Cell Apoptosis ATP_Glycolysis->Apoptosis Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Angiogenesis Angiogenesis & Tumor Growth HIF1a->Angiogenesis HIF_Inhibition Inhibition of Downstream Genes HIF1a->HIF_Inhibition HIF_Inhibition->Apoptosis IndazoleAnalog Indazole Analogs IndazoleAnalog->HK Inhibits IndazoleAnalog->HIF1a Inhibits

Caption: Dual anticancer mechanisms of indazole analogs.

Modulation of Ion Channels and Enzymes

Beyond inflammation and cancer, specific indazole analogs have been engineered to selectively target other key proteins involved in disease.

  • Aldose Reductase Inhibition: Certain indazole acetic acid derivatives are potent inhibitors of aldose reductase. This enzyme is the first in the polyol pathway, which converts glucose to sorbitol. In hyperglycemic conditions like diabetes, the overactivity of this pathway leads to sorbitol accumulation, causing osmotic stress and contributing to diabetic complications such as neuropathy, retinopathy, and cataracts. By inhibiting aldose reductase, these compounds can prevent or mitigate these long-term complications.

  • Calcium-Release Activated Calcium (CRAC) Channel Blockers: The influx of extracellular calcium through CRAC channels is a critical signal for the activation of immune cells like mast cells.[16] Aberrant mast cell activation contributes to numerous inflammatory and autoimmune diseases. Specific indazole-3-carboxamides have been identified as potent CRAC channel blockers. They prevent this calcium influx, thereby stabilizing mast cells and inhibiting the release of pro-inflammatory mediators.

Structure-Activity Relationship (SAR) Insights

The biological activity of these analogs is highly dependent on their specific chemical structure. SAR studies have revealed key insights:

  • For CRAC Channel Blockade: The regiochemistry of the amide linker is critical. Indazole-3-carboxamides show potent activity, while their reverse amide isomers are inactive. This highlights a strict structural requirement for binding to the channel.

  • For Aldose Reductase Inhibition: The substitution pattern on the indazole ring and the nature of appended side chains significantly influence potency. For instance, incorporating benzothiazole side chains can confer strong binding affinity to the enzyme.

Quantitative Biological Data

The following table summarizes the inhibitory activities of representative indazole analogs against various biological targets.

Compound ClassTargetRepresentative AnalogActivity (IC₅₀)Therapeutic Area
Indazole-3-CarboxamideCRAC ChannelAnalog 12d0.67 µMAnti-inflammatory / Autoimmune
Indazole-3-CarboxamideCRAC ChannelAnalog 12a1.51 µMAnti-inflammatory / Autoimmune
Indazole Acetic AcidAldose ReductaseAnalog 702.1 nMDiabetic Complications
Indazole Acetic AcidAldose ReductaseAnalog 795.0 nMDiabetic Complications
Indazole DerivativeCyclooxygenase-2 (COX-2)Indazole5.10 µMAnti-inflammatory
Indazole Derivative (YC-1)HIF-1α PathwayYC-1~5-10 µM (Antiproliferative)Anticancer

Data compiled from multiple sources.[3][14]

Experimental Design and Protocols

A robust evaluation of 3-methylindazole acetic acid analogs requires a combination of in vivo, in vitro, and cell-based assays. The diagram below illustrates a typical discovery workflow.

Experimental_Workflow Synthesis Chemical Synthesis & Analog Library Generation InVitro In Vitro Screening (e.g., Enzyme Inhibition Assay) Synthesis->InVitro CellBased Cell-Based Assays (e.g., Calcium Influx, Cytotoxicity) InVitro->CellBased SAR Structure-Activity Relationship (SAR) Analysis CellBased->SAR InVivo In Vivo Animal Models (e.g., Acetic Acid Writhing Test) CellBased->InVivo Promising Hits SAR->Synthesis Iterative Design LeadOpt Lead Optimization (ADME/Tox Profiling) InVivo->LeadOpt

Caption: A typical workflow for the discovery and evaluation of novel analogs.

Protocol 1: Acetic Acid-Induced Writhing Test (Analgesic Activity)

This widely used model assesses peripheral analgesic activity by measuring a compound's ability to reduce visceral pain.[4][17][18]

  • Animal Preparation: Use male Swiss albino mice (20-25 g). Fast the animals for 12 hours prior to the experiment, allowing free access to water.[17]

  • Grouping: Divide animals into at least three groups (n=6-8 per group): Vehicle Control (e.g., saline with 1% Tween 80), Positive Control (e.g., Diclofenac Sodium, 10 mg/kg), and Test Compound (at various doses).

  • Drug Administration: Administer the test compound or control substance orally (p.o.) or intraperitoneally (i.p.). Allow for a pre-treatment absorption period of 30-60 minutes.[4]

  • Induction of Writhing: Inject 0.6-0.7% acetic acid solution (10 mL/kg body weight) intraperitoneally into each mouse.[17][19]

  • Observation: Immediately place each mouse into an individual observation chamber. After a 5-minute latency period, begin counting the number of writhes for a 10-20 minute period.[4][17] A "writhe" is defined as a characteristic contraction of the abdominal muscles followed by stretching of the hind limbs.[4][19]

  • Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of inhibition using the formula: % Inhibition = [(Mean writhes in Control - Mean writhes in Test Group) / Mean writhes in Control] x 100

Protocol 2: In Vitro Aldose Reductase Inhibition Assay

This spectrophotometric assay measures the inhibition of aldose reductase by monitoring the consumption of its cofactor, NADPH.[20][21][22]

  • Enzyme Preparation: Isolate aldose reductase from rat lenses or use purified recombinant human aldose reductase (ALR2).[21][23] Prepare an enzyme solution in 0.067 M phosphate buffer (pH 6.2).

  • Reagent Preparation:

    • Buffer: 0.067 M Sodium Phosphate Buffer, pH 6.2.[20]

    • Cofactor: Prepare a stock solution of β-NADPH in the assay buffer.[21]

    • Substrate: Prepare a stock solution of DL-glyceraldehyde in the assay buffer.[20][21]

    • Inhibitor: Dissolve test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Assay Procedure (in a 96-well plate or cuvette):

    • To each well/cuvette, add the assay buffer, NADPH solution, and the test compound (or vehicle for control).

    • Pre-incubate the mixture at 37°C for 15-20 minutes.[24]

    • Initiate the reaction by adding the DL-glyceraldehyde substrate.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm (the absorbance wavelength for NADPH) in kinetic mode for 5-15 minutes.[20][22]

  • Data Analysis: Calculate the rate of reaction (slope) for each concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Cell-Based Calcium Influx Assay (CRAC Channels)

This assay uses fluorescent calcium indicators to measure changes in intracellular calcium concentration following store depletion.[25][26][27]

  • Cell Culture: Use a suitable cell line endogenously expressing CRAC channels, such as Rat Basophilic Leukemia (RBL) or Jurkat T cells.[26] Plate the cells in a 96-well plate.

  • Dye Loading:

    • Prepare a calcium-free loading buffer (e.g., containing NaCl, KCl, NaHCO₃, EGTA, glucose, MgCl₂, HEPES, pH 7.4).[25]

    • Remove growth media from cells and replace it with the loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or a FLIPR Calcium 6 Assay Kit reagent) and probenecid (to prevent dye extrusion).[25]

    • Incubate at 37°C for 60-120 minutes to allow the dye to enter the cells and be cleaved to its active form.[25]

  • Assay Procedure (using a microplate reader like FlexStation 3):

    • Prepare a compound plate containing test compounds diluted in calcium-free buffer with thapsigargin (a SERCA pump inhibitor used to deplete ER calcium stores).

    • Transfer the compounds/thapsigargin from the compound plate to the cell plate and measure the initial fluorescence signal (calcium release from ER stores).

    • After a 15-minute incubation, add a calcium-containing buffer to the cell plate to initiate calcium influx through the opened CRAC channels.

    • Measure the resultant fluorescence signal for up to 5 minutes.[26]

  • Data Analysis: The second fluorescence peak represents store-operated calcium entry (SOCE). The ability of a test compound to reduce the amplitude or area under the curve of this second peak indicates CRAC channel inhibition. Calculate IC₅₀ values from dose-response curves.

Conclusion and Future Perspectives

The 3-methylindazole acetic acid framework represents a highly adaptable and pharmacologically significant scaffold. Analogs derived from this core have demonstrated potent and diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects, driven by mechanisms such as COX inhibition, disruption of tumor metabolism, and modulation of HIF-1α. Furthermore, their utility as specific aldose reductase inhibitors and CRAC channel blockers highlights their potential for treating diabetic complications and autoimmune disorders, respectively.

Future research should focus on leveraging the detailed SAR insights to design next-generation analogs with enhanced potency, improved selectivity for specific targets (e.g., COX-2 over COX-1), and optimized pharmacokinetic profiles for better in vivo efficacy and safety. The continued exploration of this chemical space holds considerable promise for the development of novel therapeutics to address a range of unmet medical needs.

References

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • What is the mechanism of Lonidamine? (2024, July 17). Patsnap Synapse. Retrieved February 23, 2026, from [Link]

  • Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. (n.d.). Hep Journals. Retrieved February 23, 2026, from [Link]

  • Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. (n.d.). RJPT SimLab. Retrieved February 23, 2026, from [Link]

  • A REVIEW OF INDAZOLE DERIVATIVES IN PHARMACOTHERAPY OF INFLAMMATION. (2021, October 8). WJPPS. Retrieved February 23, 2026, from [Link]

  • Acetic acid-induced writhing test in mice. (n.d.). Bio-protocol. Retrieved February 23, 2026, from [Link]

  • Wang, S. W., Pan, S. L., Guh, J. H., Chen, H. L., Huang, D. M., Chang, Y. L., Kuo, S. C., Lee, F. Y., & Teng, C. M. (2005). YC-1 [3-(5'-Hydroxymethyl-2'-furyl)-1-benzyl Indazole] exhibits a novel antiproliferative effect and arrests the cell cycle in G0-G1 in human hepatocellular carcinoma cells. Journal of Pharmacology and Experimental Therapeutics, 312(3), 917–925. [Link]

  • Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. (n.d.). SAS Publishers. Retrieved February 23, 2026, from [Link]

  • Synthesis and biological activities of a novel series of indazole derivatives. (n.d.). Retrieved February 23, 2026, from [Link]

  • (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2025, August 6). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Cas 50264-69-2,Lonidamine. (n.d.). LookChem. Retrieved February 23, 2026, from [Link]

  • Lonidamine. (2020, November 20). Encyclopedia MDPI. Retrieved February 23, 2026, from [Link]

  • (PDF) YC-1 [3-(5′-Hydroxymethyl-2′-furyl)-1-benzyl Indazole] Exhibits a Novel Antiproliferative Effect and Arrests the Cell Cycle in G0-G1 in Human Hepatocellular Carcinoma Cells. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Lonidamine. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. (2021, December 20). RSC Publishing - The Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

  • The effect of 3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole (YC-1) on cell viability under hypoxia. (2013, November 16). PubMed. Retrieved February 23, 2026, from [Link]

  • In vitro aldose reductase inhibitory activity of some flavonyl-2,4-thiazolidinediones. (2008, October 4). Retrieved February 23, 2026, from [Link]

  • Inhibition of Aldose Reductase and Red Blood Cell Sorbitol Accumulation by Extract of Capparis spinosa. (2015, November 23). Brieflands. Retrieved February 23, 2026, from [Link]

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. (n.d.). RSC Publishing. Retrieved February 23, 2026, from [Link]

  • Measure calcium release-activated Ca2+ (CRAC) channel activity on the FlexStation 3 reader. (n.d.). Molecular Devices. Retrieved February 23, 2026, from [Link]

  • Calcium Release-Activated Channel Assays, FLIPR Tetra System, CRAC. (n.d.). Molecular Devices. Retrieved February 23, 2026, from [Link]

  • CALCIUM FLUX PROTOCOL. (n.d.). Retrieved February 23, 2026, from [Link]

  • CRAC Channels and Calcium Influx in T Cell-Mediated Immunity. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • A novel family of small molecule HIF-1 alpha stabilizers for the treatment of diabetic wounds. (n.d.). Retrieved February 23, 2026, from [Link]

  • Imidazole acetic acid TAFIa inhibitors: SAR studies centered around the basic P(1)(') group. (2004, May 3). Retrieved February 23, 2026, from [Link]

  • Calcium influx through CRAC channels controls actin organization and dynamics at the immune synapse. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Targeting HIF-1α by newly synthesized Indolephenoxyacetamide (IPA) analogs to induce anti-angiogenesis-mediated solid tumor sup. (2021, April 8). Adichunchanagiri University. Retrieved February 23, 2026, from [Link]

  • Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) Protein Synthesis by DNA Damage Inducing Agents. (n.d.). PLOS One - Research journals. Retrieved February 23, 2026, from [Link]

  • Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development. (2022, August 15). MDPI. Retrieved February 23, 2026, from [Link]

  • (December 16 2024) In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][3][8][17]thiadiazoles. ResearchGate. Retrieved February 23, 2026, from [Link]

  • Synthesis and Anti-cancer activity of new optically active 1,3,4-thiadiazole derivatives acting as histone deacetylase inhibitor. (2014, June 23). JMPAS. Retrieved February 23, 2026, from [Link]

  • Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. (n.d.). eScholarship. Retrieved February 23, 2026, from [Link]

  • Design, Synthesis, Anticancer Activity and Molecular Docking of New 1,2,3-Triazole-Based Glycosides Bearing 1,3,4-Thiadiazolyl, Indolyl and Arylacetamide Scaffolds. (n.d.). MDPI. Retrieved February 23, 2026, from [Link]

  • Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (n.d.). Retrieved February 23, 2026, from [Link]

Sources

literature review of indazole-1-acetic acid derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of Indazole-1-Acetic Acid derivatives in medicinal chemistry.

Technical Whitepaper | Version 1.0

Abstract

The indazole-1-acetic acid scaffold represents a critical bioisostere of the indole-1-acetic acid moiety found in non-steroidal anti-inflammatory drugs (NSAIDs) and auxin-like plant growth regulators. In modern drug discovery, this motif has evolved beyond simple carboxylic acid bioisosterism to serve as a privileged pharmacophore in the design of Aldose Reductase Inhibitors (ARIs) for diabetic complications, anticancer agents targeting specific kinases (e.g., EGFR, VEGFR), and novel anti-inflammatory agents. This guide synthesizes the structure-activity relationships (SAR), regioselective synthetic challenges (N1 vs. N2 alkylation), and mechanistic underpinnings of this chemical class.

Introduction: The Scaffold & Physicochemical Properties[1][2][3]

The indazole nucleus (benzo[c]pyrazole) is a 10-


 electron aromatic system. Unlike its indole counterpart, indazole possesses two nitrogen atoms, allowing for unique hydrogen bonding donor/acceptor profiles and tautomeric equilibrium.
Structural Definition

The specific scaffold of interest is 1H-indazole-1-acetic acid :

  • Core: 1H-Indazole.[1][2][3][4][5][6]

  • Substitution: A carboxymethyl group (-CH

    
    COOH) attached to the N1 nitrogen.
    
  • Role: This moiety often acts as an "acidic head group" in drug design, essential for electrostatic interactions with positively charged residues (e.g., Arginine, Lysine) in enzyme active sites.

Bioisosterism

The N1-acetic acid indazole is a direct bioisostere of:

  • Indole-1-acetic acid: Found in Indomethacin (NSAID) and Lidorestat (ARI). The extra nitrogen in indazole lowers the pKa of the heterocycle and improves metabolic stability against oxidative metabolism at the C2/C3 positions compared to indole.

  • Phenoxyacetic acid: Found in herbicides and older NSAIDs.

Therapeutic Applications & Mechanism of Action[7][10][11]

Aldose Reductase Inhibitors (ARIs)

The most prominent application of indazole-1-acetic acid derivatives is in the inhibition of Aldose Reductase (ALR2) , the rate-limiting enzyme in the polyol pathway. Hyperactivity of ALR2 in hyperglycemia leads to sorbitol accumulation, causing diabetic neuropathy and retinopathy.

  • Mechanism: The carboxylic acid group of the indazole-1-acetic acid motif binds to the anion-binding pocket of ALR2, anchoring the molecule. The aromatic indazole core occupies the hydrophobic specificity pocket.

  • Key Derivatives: Analogs incorporating benzothiazole side chains (e.g., zopolrestat bioisosteres) have shown IC

    
     values in the low nanomolar range (2–50 nM).
    
  • Selectivity: The N1-substitution pattern is critical for selectivity against Aldehyde Reductase (ALR1), reducing off-target toxicity.

Anticancer Activity (Kinase Inhibition)

While Lonidamine (a 1-benzyl-indazole-3-carboxylic acid) is the classic anticancer indazole, indazole-1-acetic acid derivatives have emerged as potent kinase inhibitors.

  • Target: EGFR, VEGFR-2, and PDK1.

  • SAR Insight: Substitution at the C3 position (e.g., with styryl or aryl groups) combined with the N1-acetic acid tail creates a molecule capable of dual binding—the acid interacts with the solvent-exposed region or specific lysine residues, while the C3-substituent penetrates the ATP-binding cleft.

Anti-Inflammatory & Analgesic

Derivatives such as 1-phenyl-1H-indazole-4-acetic acid and its N1-acetic acid analogs function as COX inhibitors.

  • Mechanism: Similar to Diclofenac, the acetic acid moiety interacts with the Arg120 residue in the COX enzyme channel.

  • Advantage: Indazole derivatives often show reduced gastric ulceration potential compared to their indole counterparts due to altered acidity and lipophilicity profiles.

Synthetic Strategies: The Regioselectivity Challenge

The synthesis of indazole-1-acetic acids is defined by the N1 vs. N2 regioselectivity problem. The indazole anion is an ambident nucleophile.

Method A: Direct N-Alkylation (Classical)

The most common route involves reacting 1H-indazole with an


-haloacetate (e.g., ethyl bromoacetate) in the presence of a base.
  • Regiochemistry:

    • N1-Alkylation (Thermodynamic Product): Favored by high temperatures, polar aprotic solvents (DMF, DMSO), and weaker bases (K

      
      CO
      
      
      
      , Cs
      
      
      CO
      
      
      ).
    • N2-Alkylation (Kinetic Product): Often competes, especially with strong bases or specific steric hindrance.

  • Protocol Optimization: Using Cesium Carbonate (Cs

    
    CO
    
    
    
    )
    in DMF typically yields N1:N2 ratios > 9:1 due to the "Cesium Effect," where the large cation stabilizes the N1-anion transition state.
Method B: De Novo Cyclization (Novel)

To avoid separation of N1/N2 isomers, recent methods utilize N-N bond forming reactions .

  • Precursor: 3-amino-3-(2-nitroaryl)propanoic acids.

  • Reaction: Base-mediated reductive cyclization (often using hydrazine or metal-free conditions) yields the indazole-1-acetic acid skeleton directly with 100% regiocontrol.

Visualization: SAR & Synthesis

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional logic of the scaffold.

SAR_Map Indazole 1H-Indazole Core (Scaffold Rigidity) N1_Acid N1-Acetic Acid (-CH2COOH) Indazole->N1_Acid Attached at N1 C3_Sub C3-Substitution (Aryl/Styryl/Amide) Indazole->C3_Sub Attached at C3 Benzene_Sub Benzene Ring (C4-C7) (Halogens/Methoxy) Indazole->Benzene_Sub Fused Ring Target_ARI Aldose Reductase (Anion Pocket Binding) N1_Acid->Target_ARI Primary Pharmacophore Target_COX COX-1/2 (Arg120 Interaction) N1_Acid->Target_COX Mimics Arachidonic Acid Target_Kinase Kinase Inhibition (ATP Cleft) C3_Sub->Target_Kinase Hydrophobic Interaction Benzene_Sub->Target_ARI Selectivity Modulation

Figure 1: Pharmacophore dissection of Indazole-1-Acetic Acid derivatives, highlighting the dual role of the acidic tail and the C3-substituent in target specificity.

Synthetic Workflow: Regiocontrol

This flow illustrates the decision matrix for synthesis.

Synthesis_Flow Start Target: Indazole-1-Acetic Acid Route_A Route A: Direct Alkylation (Starting Material: 1H-Indazole) Start->Route_A Route_B Route B: De Novo Cyclization (Starting Material: 2-Nitroaryl Propanoic Acid) Start->Route_B Base_Choice Base Selection: Cs2CO3 (Optimal) vs K2CO3 Route_A->Base_Choice Reductive_Cyc Reductive Cyclization (Base/Solvent/Heat) Route_B->Reductive_Cyc Solvent Solvent: DMF or DMSO (Promotes N1) Base_Choice->Solvent Isomer_Sep Purification: Separate N1 (Major) from N2 (Minor) Solvent->Isomer_Sep Product Pure Indazole-1-Acetic Acid Isomer_Sep->Product Reductive_Cyc->Product 100% Regioselectivity

Figure 2: Synthetic decision tree comparing classical alkylation (requiring purification) vs. de novo cyclization (regiospecific).

Experimental Protocols

Protocol: Regioselective Synthesis of Ethyl 1H-indazole-1-acetate

Objective: To synthesize the ester precursor via Route A with maximized N1 selectivity.

  • Reagents: 1H-Indazole (1.0 eq), Ethyl bromoacetate (1.1 eq), Cesium Carbonate (Cs

    
    CO
    
    
    
    , 1.5 eq), Anhydrous DMF.
  • Procedure:

    • Dissolve 1H-indazole in anhydrous DMF (0.5 M concentration) under N

      
       atmosphere.
      
    • Add Cs

      
      CO
      
      
      
      and stir at room temperature for 30 minutes to generate the indazole anion.
    • Dropwise add Ethyl bromoacetate over 10 minutes.

    • Stir the reaction mixture at 60°C for 4 hours. (Elevated temperature favors the thermodynamic N1 product).

    • Quench: Pour into ice-water. Extract with Ethyl Acetate (3x).

    • Purification: Wash organic layer with brine, dry over Na

      
      SO
      
      
      
      . Evaporate solvent. Purify via silica gel column chromatography (Hexane:EtOAc gradient). N1 isomer elutes after the N2 isomer (typically) due to higher polarity, or check specific Rf values (N1 is often more polar).
  • Hydrolysis: Treat the ester with LiOH in THF/H

    
    O (1:1) at RT for 2 hours to yield the free acid.
    
Protocol: In Vitro Aldose Reductase Inhibition Assay

Objective: To validate the bioactivity of the synthesized acid.

  • Enzyme Preparation: Purified recombinant human Aldose Reductase (ALR2).

  • Substrate: DL-Glyceraldehyde.

  • Cofactor: NADPH.

  • Assay Buffer: 0.1 M Sodium Phosphate buffer (pH 6.2).

  • Procedure:

    • Mix buffer, NADPH (0.15 mM), and ALR2 enzyme in a cuvette.

    • Incubate at 30°C for 5 minutes.

    • Add the test compound (dissolved in DMSO, final concentration <1%).

    • Initiate reaction by adding DL-Glyceraldehyde (10 mM).

    • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) over 5 minutes using a spectrophotometer.

    • Calculation: Calculate % Inhibition relative to DMSO control. Determine IC

      
       using non-linear regression.
      

Quantitative Data Summary

Compound ClassTargetKey Substituent (C3)Activity (IC50)Mechanism
Indazole-1-acetic acid Aldose ReductaseH / Methyl~1-10

M
Anion pocket binding
Benzothiazole-Indazole Aldose ReductaseBenzothiazole-methyl2 - 30 nMDual pocket binding
Styryl-Indazole EGFR Kinase3,5-dimethoxystyryl0.5

M
ATP competition
Indazole-1-acetate COX-1/2H~50

M
Arachidonic acid mimic

References

  • Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. Source: European Journal of Organic Chemistry (via White Rose Research Online). URL:[Link]

  • Orally active aldose reductase inhibitors: indazoleacetic, oxopyridazineacetic, and oxopyridopyridazineacetic acid derivatives. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. Source: RSC Advances (via NCBI/PMC). URL:[Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Source: RSC Advances.[5] URL:[Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Source: Molecules (MDPI). URL:[Link]

Sources

The Pharmacophoric Versatility of (3-Methyl-1H-indazol-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacophoric utility, synthetic nuances, and therapeutic applications of the (3-methyl-1H-indazol-1-yl)acetic acid scaffold.

A Technical Guide to Scaffold Design, Synthesis, and Target Engagement

Executive Summary

The (3-methyl-1H-indazol-1-yl)acetic acid moiety represents a privileged chemotype in medicinal chemistry, distinct from its more famous C3-carboxylated cousins (e.g., Lonidamine) or C3-oxyacetic acid analogues (e.g., Bendazac). This guide analyzes its role as a bioisostere of indole-1-acetic acid, its application in designing CRTH2 antagonists and antimicrobial agents, and the critical synthetic parameters required to control N1 vs. N2 regioselectivity—a notorious challenge in indazole chemistry.

Pharmacophore Analysis: The "Anchor and Shield" Model

To understand the utility of this scaffold, we must deconstruct it into its functional pharmacophoric elements. It functions primarily through an "Anchor and Shield" mechanism in protein binding pockets.

Structural ElementPharmacophoric RoleElectronic/Steric Attribute
Acetic Acid Tail (N1) The Anchor (Ionic) Mimics the carboxylate of endogenous ligands (e.g., PGD2, prostaglandins). Forms salt bridges with conserved Arginine or Lysine residues (e.g., Arg170 in CRTH2).
Indazole Core The Shield (Hydrophobic) A planar, aromatic system that engages in

stacking (e.g., with Phenylalanine or Tryptophan). The N2 nitrogen provides a weak H-bond acceptor point.
3-Methyl Group The Lock (Steric/Metabolic) Steric: Fills hydrophobic sub-pockets, restricting conformational freedom. Metabolic: Blocks oxidation at the reactive C3 position, significantly enhancing metabolic stability compared to unsubstituted indazoles.
Bioisosteric Relationships

This scaffold is a direct bioisostere of Indole-1-acetic acid (auxin-like) and Indomethacin derivatives. The replacement of the indole C3 with a nitrogen (forming indazole) lowers the HOMO energy, making the ring less electron-rich and more resistant to oxidative metabolism while maintaining the vector orientation of the N1-substituent.

Therapeutic Applications & Mechanism of Action

CRTH2 Antagonism (Inflammation & Asthma)

The most high-value application of the N1-acetic acid indazole core is in the inhibition of CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells), a G-protein coupled receptor for Prostaglandin D2 (PGD2).

  • Mechanism: PGD2 recruits eosinophils and Th2 cells to inflammatory sites. The (3-methyl-1H-indazol-1-yl)acetic acid motif mimics the PGD2 carboxylate "head" but the rigid indazole "tail" prevents receptor activation, locking it in an inactive conformation.

  • Key Interaction: The carboxylate anchors the molecule in the orthosteric site, while the 3-methyl-indazole core displaces the flexible alpha/omega chains of PGD2.

Antimicrobial & Antifungal Agents

Derivatives where the acetic acid is coupled to heterocyclic amines (e.g., naphthyridines) have shown potent activity against C. albicans and S. aureus.

  • Mechanism: In these contexts, the acetic acid often acts as a linker or is converted to hydrazide motifs that chelate metal ions essential for bacterial metalloenzymes.

Pathway Visualization

The following diagram illustrates the interference of the scaffold in the PGD2 inflammatory pathway.

CRTH2_Pathway MastCell Mast Cell / Th2 Cell PGD2 Prostaglandin D2 (Endogenous Ligand) MastCell->PGD2 Secretion CRTH2 CRTH2 Receptor (GPCR) PGD2->CRTH2 Activation Scaffold (3-Methyl-1H-indazol-1-yl) acetic acid Derivative Scaffold->CRTH2 Competitive Antagonism Gi Gi Protein Coupling Scaffold->Gi Prevents CRTH2->Gi Signaling Ca Intracellular Ca2+ Flux Gi->Ca Increase Chemotaxis Eosinophil Recruitment Ca->Chemotaxis Trigger Block RECEPTOR BLOCKED

Figure 1: Mechanism of Action. The indazole scaffold competitively binds CRTH2, preventing PGD2-mediated Gi signaling and subsequent immune cell recruitment.

Synthetic Protocol & Regioselectivity (The Technical Core)

The synthesis of (3-methyl-1H-indazol-1-yl)acetic acid is deceptively simple but fraught with a critical regiochemical challenge: N1 vs. N2 alkylation .

The Selectivity Problem

Indazoles are ambident nucleophiles.

  • N1-Alkylation (Thermodynamic): Favored electronically (preserves the benzene ring aromaticity).

  • N2-Alkylation (Kinetic): Often competes, especially with small electrophiles or under specific solvent conditions.

Optimized Protocol for N1-Selectivity

To maximize the yield of the desired N1-isomer (the pharmacophore), the following protocol uses base strength and solvent polarity to drive the reaction thermodynamically.

Reagents:

  • Substrate: 3-Methyl-1H-indazole[1]

  • Electrophile: Ethyl bromoacetate (or chloroacetate)

  • Base: Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK)

  • Solvent: DMF (Anhydrous) or THF

Step-by-Step Methodology:

  • Deprotonation:

    • Charge a flame-dried flask with 3-methyl-1H-indazole (1.0 eq) and anhydrous DMF (0.2 M).

    • Cool to 0°C under Argon.

    • Add NaH (60% dispersion, 1.2 eq) portion-wise. Why? Strong base ensures complete deprotonation to the indazolyl anion, which favors charge localization at N1 due to resonance stabilization with the benzene ring.

    • Stir for 30 min at 0°C until H2 evolution ceases.

  • Alkylation:

    • Add Ethyl bromoacetate (1.1 eq) dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

    • Control Point: Monitor via TLC/LCMS. N1-isomer is usually less polar (higher Rf) than N2-isomer.

  • Hydrolysis ( Ester

    
     Acid): 
    
    • Add LiOH (2.0 eq) in THF/Water (1:1). Stir at RT for 2 hours.

    • Acidify with 1M HCl to pH 3.

    • Extract with EtOAc.[2] The N1-acetic acid precipitates or crystallizes readily.

Synthetic Logic Diagram

Synthesis Start 3-Methyl-1H-indazole Base Deprotonation (NaH / DMF, 0°C) Start->Base Anion Indazolyl Anion (Resonance Hybrid) Base->Anion Alkylation Alkylation (+ Ethyl Bromoacetate) Anion->Alkylation Branch Selectivity Alkylation->Branch N1_Prod N1-Isomer (Major) Thermodynamic Product (Desired Pharmacophore) Branch->N1_Prod Favored by Strong Base/RT N2_Prod N2-Isomer (Minor) Kinetic Product (Impurity) Branch->N2_Prod Favored by Weak Base/Non-polar Hydrolysis Hydrolysis (LiOH, THF/H2O) N1_Prod->Hydrolysis Final (3-Methyl-1H-indazol-1-yl) acetic acid Hydrolysis->Final

Figure 2: Synthetic Pathway. Highlighting the bifurcation point where reaction conditions dictate the ratio of the desired N1 pharmacophore.

Comparative Data: N1 vs. N2 vs. C3

The position of the acetic acid tail drastically alters biological activity.

IsomerStructure NamePrimary Biological Target
N1-Acetic Acid (3-Methyl-1H-indazol-1-yl)acetic acid CRTH2 Antagonist, Antimicrobial
C3-Carboxylic Acid LonidamineHexokinase II Inhibitor (Antispermatogenic/Cancer)
C3-Oxyacetic Acid BendazacAnti-inflammatory (Protein denaturation inhibitor)
N2-Acetic Acid (Indazol-2-yl)acetic acidOften inactive or weak; usually an impurity.

References

  • CRTH2 Antagonists & Indole/Indazole Bioisosteres

    • Title: Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2.[3]

    • Source: PubMed (J Med Chem).
    • URL:[Link]

  • Indazole Synthesis & Selectivity

    • Title: Development of a selective and scalable N1-indazole alkyl
    • Source: NIH / PMC.
    • URL:[Link]

  • Antimicrobial Indazole Derivatives

    • Title: Synthesis and Biological Evaluation of 2-Aminobenzamide Deriv
    • Source: MDPI / ResearchG
    • URL:[Link]

  • MCP-1/Bindarit Context

    • Title: Pharmacological inhibition of the chemokine CCL2 (MCP-1) diminishes liver macrophage infiltration.[4]

    • Source: PubMed.
    • URL:[Link]

  • General Indazole Chemistry

    • Title: Synthesis of substituted indazole acetic acids by N−N bond forming reactions.[5]

    • Source: White Rose Research Online.
    • URL:[Link]

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of (3-methyl-1H-indazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3-methyl-1H-indazol-1-yl)acetic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its scaffold is present in a variety of compounds investigated for diverse therapeutic applications. The synthesis of this molecule is a multi-step process that requires careful control of reagents and reaction conditions to ensure the desired regioselectivity and yield.

This document provides a comprehensive guide for researchers, outlining the requisite reagents and detailed protocols for the successful synthesis of (3-methyl-1H-indazol-1-yl)acetic acid. The narrative emphasizes the chemical principles behind procedural choices, ensuring a deep understanding of the synthesis. The primary strategy involves a two-step sequence starting from the commercially available 3-methyl-1H-indazole:

  • N1-Regioselective Alkylation: Introduction of an acetate moiety at the N1 position of the indazole ring.

  • Ester Hydrolysis: Conversion of the intermediate ester to the final carboxylic acid product.

Overall Synthetic Scheme

The synthetic pathway is designed for high regioselectivity and efficiency.

cluster_0 Step 1: N1-Alkylation cluster_1 Step 2: Saponification 3-Methyl-1H-indazole 3-Methyl-1H-indazole Ethyl (3-methyl-1H-indazol-1-yl)acetate Ethyl (3-methyl-1H-indazol-1-yl)acetate 3-Methyl-1H-indazole->Ethyl (3-methyl-1H-indazol-1-yl)acetate  1. NaH, THF  2. Ethyl Bromoacetate (3-methyl-1H-indazol-1-yl)acetic acid (3-methyl-1H-indazol-1-yl)acetic acid Ethyl (3-methyl-1H-indazol-1-yl)acetate->(3-methyl-1H-indazol-1-yl)acetic acid  1. NaOH or LiOH, H2O/MeOH  2. HCl (aq)

Caption: Two-step synthesis of the target compound.

Part I: N1-Regioselective Alkylation of 3-Methyl-1H-indazole

A significant challenge in the functionalization of indazoles is the presence of two nucleophilic nitrogen atoms (N1 and N2), which often leads to the formation of a mixture of regioisomers upon alkylation.[1][2] Achieving high selectivity is critical for an efficient synthesis.

Expertise & Causality: Achieving N1-Selectivity

The regiochemical outcome of indazole alkylation is highly dependent on the reaction conditions, particularly the choice of base and solvent.[2] Our protocol leverages a well-established system for maximizing the formation of the N1-alkylated product.

  • Base Selection (Sodium Hydride, NaH): Strong, non-nucleophilic hydride bases like NaH are paramount. Upon deprotonation of the indazole N-H, a sodium indazolide salt is formed.

  • Solvent Selection (Tetrahydrofuran, THF): Anhydrous, aprotic solvents such as THF are crucial. In THF, the sodium cation (Na⁺) is believed to form a chelated intermediate with the indazole anion, particularly coordinating between the N1 nitrogen and the lone pair of the N2 nitrogen. This coordination sterically hinders the N2 position, directing the incoming electrophile (the alkylating agent) to the more accessible N1 position.[1][2]

  • Electrophile: Ethyl bromoacetate is an effective and common electrophile for introducing the desired ethoxycarbonylmethyl group.

This specific combination of NaH in THF has been shown to provide excellent (>99%) N1 regioselectivity for a variety of C3-substituted indazoles.[2][3]

Reagents & Materials for N1-Alkylation
Reagent/MaterialPurposeKey Properties & Handling Notes
3-Methyl-1H-indazole Starting MaterialCommercially available solid.
Sodium Hydride (NaH) Base (Deprotonation)Typically supplied as a 60% dispersion in mineral oil. Highly reactive with water and protic solvents, generating flammable H₂ gas. Must be handled under an inert atmosphere (e.g., Nitrogen or Argon).
Ethyl Bromoacetate Alkylating AgentLachyrmator and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).
Anhydrous Tetrahydrofuran (THF) Reaction SolventMust be anhydrous to prevent quenching the NaH. Typically obtained from a solvent purification system or stored over molecular sieves.
Saturated NH₄Cl (aq) Quenching AgentSafely reacts with any excess NaH.
Ethyl Acetate (EtOAc) Extraction SolventStandard organic solvent for workup.
Brine Washing AgentSaturated NaCl solution used to remove water from the organic phase.
Anhydrous MgSO₄ or Na₂SO₄ Drying AgentRemoves residual water from the organic extract.
Experimental Protocol: N1-Alkylation
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-methyl-1H-indazole (1.0 eq).

  • Dissolution: Add anhydrous THF (to achieve a concentration of approx. 0.1 M). Stir the mixture at room temperature until all the solid dissolves.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas evolution will occur.

  • Anion Formation: Allow the resulting suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Re-cool the mixture to 0 °C. Add ethyl bromoacetate (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (EtOAc) and water. Separate the layers. Extract the aqueous layer twice more with EtOAc.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, ethyl (3-methyl-1H-indazol-1-yl)acetate, can be purified by flash column chromatography on silica gel if necessary.

A 1. Dissolve 3-methyl-1H-indazole in anhydrous THF under N2 B 2. Cool to 0°C A->B C 3. Add NaH (1.2 eq) portion-wise B->C D 4. Stir at 0°C -> RT (1 hour) C->D E 5. Cool to 0°C D->E F 6. Add Ethyl Bromoacetate (1.1 eq) dropwise E->F G 7. Stir at RT for 16-24h (Monitor by TLC/LC-MS) F->G H 8. Quench with sat. NH4Cl (aq) at 0°C G->H I 9. Workup: EtOAc Extraction, Wash, Dry, Concentrate H->I J 10. Purify via Column Chromatography I->J

Caption: Workflow for the N1-alkylation step.

Part II: Hydrolysis of Ethyl (3-methyl-1H-indazol-1-yl)acetate

The final step is the conversion of the intermediate ester into the target carboxylic acid. Base-catalyzed hydrolysis, also known as saponification, is the preferred method as the reaction is essentially irreversible, driving it to completion.[4]

Expertise & Causality: Saponification

The mechanism involves the nucleophilic attack of a hydroxide ion (from NaOH or LiOH) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group. The ethoxide, being a strong base, immediately deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ethanol. This final, irreversible acid-base step ensures the reaction goes to completion. To isolate the desired carboxylic acid, the reaction mixture must be acidified in a final workup step to protonate the carboxylate salt, causing the final product to precipitate.[4]

Reagents & Materials for Hydrolysis
Reagent/MaterialPurposeKey Properties & Handling Notes
Ethyl (3-methyl-1H-indazol-1-yl)acetate Starting MaterialProduct from Part I.
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) Base (Hydrolysis)Corrosive solids. Prepare aqueous solutions with care. LiOH is often preferred for its higher solubility in mixed aqueous/organic solvents.
Methanol (MeOH) or Ethanol (EtOH) Co-solventUsed to improve the solubility of the organic ester in the aqueous base.
Water (H₂O) Solvent/ReagentDeionized water is suitable.
Hydrochloric Acid (HCl) Acidification1 M or 2 M aqueous solutions are typically used to protonate the carboxylate salt during workup. Corrosive.
Experimental Protocol: Hydrolysis
  • Setup: In a round-bottom flask, dissolve the crude or purified ethyl (3-methyl-1H-indazol-1-yl)acetate (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 ratio).

  • Base Addition: Add sodium hydroxide (2.0-3.0 eq) or lithium hydroxide (2.0-3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting ester.

  • Solvent Removal: After the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl (aq) dropwise while stirring. Monitor the pH with pH paper or a pH meter. Continue adding acid until the solution is acidic (pH ~2-3).

  • Precipitation: A solid precipitate of (3-methyl-1H-indazol-1-yl)acetic acid should form upon acidification.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the product under vacuum to yield the final (3-methyl-1H-indazol-1-yl)acetic acid. The product can be further purified by recrystallization if necessary.

A 1. Dissolve ester intermediate in MeOH/H2O B 2. Add NaOH or LiOH (2-3 eq) A->B C 3. Stir at RT or 40-50°C for 2-4h (Monitor by TLC/LC-MS) B->C D 4. Remove MeOH under reduced pressure C->D E 5. Cool remaining solution to 0°C D->E F 6. Acidify with 1M HCl to pH 2-3 E->F G 7. Collect precipitated product by vacuum filtration F->G H 8. Wash with cold H2O and dry under vacuum G->H

Caption: Workflow for the ester hydrolysis (saponification) step.

References

  • White Rose Research Online. (n.d.). Synthesis of substituted indazole acetic acids by N−N bond forming reactions. Retrieved from [Link]

  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Wiley Online Library. (2023). Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. European Journal of Organic Chemistry. Retrieved from [Link]

  • DiVA portal. (n.d.). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

Sources

Application Note and Protocol for the Hydrolysis of Ethyl (3-methyl-1H-indazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Derivatives of indazole exhibit a wide array of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties.[3][4] Specifically, (3-methyl-1H-indazol-1-yl)acetic acid is a key intermediate in the synthesis of various therapeutic agents. Its precursor, ethyl (3-methyl-1H-indazol-1-yl)acetate, is often synthesized, and its subsequent hydrolysis to the corresponding carboxylic acid is a critical step in many synthetic routes. This document provides a detailed protocol for this hydrolysis, grounded in established chemical principles, to guide researchers in achieving efficient and reliable conversion.

Chemical Principles: The Mechanism of Ester Hydrolysis

The conversion of an ester to a carboxylic acid and an alcohol is known as hydrolysis.[5] This reaction can be catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst.[5][6][7] The equilibrium nature of this reaction often requires a large excess of water to drive it towards the products.[7] The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[6]

Base-Catalyzed Hydrolysis (Saponification): This method is generally preferred for its irreversibility.[8] The reaction is carried out by heating the ester with a strong base, such as sodium hydroxide or potassium hydroxide.[5] The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol, thus driving the reaction to completion.[8]

For the hydrolysis of ethyl (3-methyl-1H-indazol-1-yl)acetate, a base-catalyzed approach is typically more efficient and is the focus of the detailed protocol below.

Hydrolysis_Mechanism cluster_base Base-Catalyzed Hydrolysis (Saponification) Ester Ethyl (3-methyl-1H-indazol-1-yl)acetate Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Hydroxide Hydroxide Ion (OH⁻) Hydroxide->Intermediate Carboxylate (3-methyl-1H-indazol-1-yl)acetate Salt Intermediate->Carboxylate Elimination of Ethoxide Ethanol Ethanol Intermediate->Ethanol Acid (3-methyl-1H-indazol-1-yl)acetic Acid Carboxylate->Acid Protonation H3O H₃O⁺ (Acid workup) H3O->Acid

Caption: Base-catalyzed hydrolysis of ethyl (3-methyl-1H-indazol-1-yl)acetate.

Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol details a robust method for the saponification of ethyl (3-methyl-1H-indazol-1-yl)acetate.

Materials and Equipment
ReagentsEquipment
Ethyl (3-methyl-1H-indazol-1-yl)acetateRound-bottom flask
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)Reflux condenser
Ethanol or MethanolMagnetic stirrer and stir bar
Deionized WaterHeating mantle or oil bath
Hydrochloric Acid (HCl), concentrated or 1MpH paper or pH meter
Ethyl Acetate (for extraction)Separatory funnel
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Rotary evaporator
Beakers, graduated cylinders, and other standard laboratory glassware
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl (3-methyl-1H-indazol-1-yl)acetate in a suitable solvent such as ethanol or methanol. The choice of alcohol as a solvent ensures miscibility of the reactants.

  • Addition of Base: Prepare an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (typically 1-3 molar equivalents). Add the basic solution to the stirring solution of the ester at room temperature.

  • Heating to Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or oil bath. The elevated temperature accelerates the rate of the hydrolysis reaction.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9] A significant change in the polarity of the product (carboxylic acid) compared to the starting material (ester) allows for easy monitoring.

  • Work-up - Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with hydrochloric acid until the pH is acidic (pH 2-3), which will precipitate the (3-methyl-1H-indazol-1-yl)acetic acid. This step protonates the carboxylate salt to form the desired carboxylic acid.[10]

  • Work-up - Extraction: If the product does not precipitate, or for purification, extract the aqueous layer with an organic solvent such as ethyl acetate.[11][12] The organic layers are then combined.

  • Drying and Concentration: Wash the combined organic layers with brine, then dry over an anhydrous drying agent like magnesium sulfate.[12] Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.

Experimental_Workflow Start Dissolve Ester in Alcohol AddBase Add Aqueous NaOH/KOH Start->AddBase Reflux Heat to Reflux AddBase->Reflux Monitor Monitor by TLC/HPLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Acidify Acidify with HCl Cool->Acidify Isolate Isolate Product Acidify->Isolate Extract Extract with Ethyl Acetate (optional) Isolate->Extract FinalProduct (3-methyl-1H-indazol-1-yl)acetic Acid Isolate->FinalProduct Direct Precipitation Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (if necessary) Concentrate->Purify Purify->FinalProduct

Caption: Workflow for the hydrolysis of ethyl (3-methyl-1H-indazol-1-yl)acetate.

Data Analysis and Expected Results

ParameterExpected Outcome
Reaction Yield Typically high, often exceeding 90%, due to the irreversible nature of saponification.
Purity The crude product is often of high purity. Further purification can be achieved by recrystallization or column chromatography if necessary.[13]
Characterization
¹H NMRDisappearance of the characteristic ethyl group signals (a quartet around 4.2 ppm and a triplet around 1.3 ppm). Appearance of a broad singlet for the carboxylic acid proton (often >10 ppm).
IR SpectroscopyDisappearance of the ester C=O stretch (around 1730-1750 cm⁻¹). Appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a carboxylic acid C=O stretch (around 1700-1725 cm⁻¹).
Mass SpectrometryThe molecular ion peak will correspond to the mass of (3-methyl-1H-indazol-1-yl)acetic acid.

Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient base, reaction time, or temperature.Increase the amount of base, prolong the reaction time, or ensure the reaction is at a consistent reflux.
Low Yield Incomplete precipitation during acidification or losses during extraction.Ensure the pH is sufficiently acidic for complete precipitation. Perform multiple extractions with the organic solvent.
Product is an Oil Impurities present or the product has a low melting point.Attempt to induce crystallization by scratching the flask or seeding. If unsuccessful, purify by column chromatography.[13]
Emulsion during Extraction Vigorous shaking of the separatory funnel.Gently invert the separatory funnel instead of shaking. Addition of brine can also help to break up emulsions.

Conclusion

The base-catalyzed hydrolysis of ethyl (3-methyl-1H-indazol-1-yl)acetate is a straightforward and high-yielding procedure. By understanding the underlying chemical principles and carefully following the outlined protocol, researchers can reliably produce the valuable (3-methyl-1H-indazol-1-yl)acetic acid intermediate for their drug discovery and development programs. Adherence to proper laboratory techniques for reaction monitoring, work-up, and purification is essential for obtaining a high-purity final product.

References

  • Shaikh, A. et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Available at: [Link]

  • Li, Y. et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Available at: [Link]

  • ResearchGate. (2018). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. Available at: [Link]

  • ResearchGate. (2000). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. Available at: [Link]

  • White Rose Research Online. (2023). Synthesis of substituted indazole acetic acids by N−N bond forming reactions. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Available at: [Link]

  • Wiley Online Library. (2023). Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of I. Methyl 1H-Indazole-3-ylacetate. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (2015). CN105198813A - Synthesizing process of 3-methyl-1 H-indazole.
  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Available at: [Link]

  • Chemguide. (n.d.). THE MECHANISM FOR THE ACID CATALYSED HYDROLYSIS OF ESTERS. Available at: [Link]

  • University of Chicago. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Available at: [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Available at: [Link]

  • Arkivoc. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Available at: [Link]

  • International Journal of ChemTech Research. (2010). Microwave Assisted Synthesis of 2-(3-Methyl-1H-Indazol-1-yl) containing 1, 8-Naphthyridine Moiety as possible Antimicrobial Agents. Available at: [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Available at: [Link]

  • Journal of Pharmaceutical Research International. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Available at: [Link]

  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at: [Link]

  • LOCKSS. (n.d.). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. Available at: [Link]

  • YouTube. (2020). Base Hydrolysis of ethyl acetate. Conductometry 1. Available at: [Link]

  • Columbia University. (n.d.). ChE E3830y: CATALYTIC HYDROLYSIS OF ETHYL ACETATE IN A PLUG-FLOW REACTOR. Available at: [Link]

  • Organic Syntheses. (n.d.). indazole. Available at: [Link]

  • YouTube. (2020). Study of the kinetics of acid catalysed hydrolysis of ethyl acetate by Dr. Bornali Boruah. Available at: [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

  • Pro-Lehrsysteme. (n.d.). Reaction rate and activation energy of the acid hydrolysis of ethyl acetate. Available at: [Link]

Sources

Application Notes & Protocols: (3-methyl-1H-indazol-1-yl)acetic acid as a Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its unique physicochemical properties, including its ability to act as a bioisostere of the natural indole ring and engage in crucial hydrogen bonding interactions, make it a highly sought-after motif in drug design. This guide focuses on a particularly valuable derivative: (3-methyl-1H-indazol-1-yl)acetic acid. The presence of a carboxylic acid handle at the N-1 position provides a synthetically tractable point for diversification, allowing for the rapid generation of compound libraries. This document provides a comprehensive overview of its properties, synthesis, and application, complete with detailed, field-tested protocols for its use in creating novel chemical entities for drug discovery programs.

Introduction: The Strategic Value of the Indazole Scaffold

Nitrogen-containing heterocyclic compounds are foundational to pharmaceutical science, with the indazole ring system being a standout example.[1][2] This bicyclic aromatic structure, comprising a benzene ring fused to a pyrazole ring, is found in a diverse range of pharmacologically active agents.[4][5] Marketed drugs such as the anti-inflammatory agent Bendazac, the anti-emetic Granisetron, and the potent oncology therapies Niraparib and Pazopanib all feature the indazole core, underscoring its therapeutic relevance.[3][6][7]

The title compound, (3-methyl-1H-indazol-1-yl)acetic acid, is an exemplary building block for several key reasons:

  • Versatile Synthetic Handle: The acetic acid moiety is an ideal anchor for amide coupling reactions, one of the most robust and widely used reactions in medicinal chemistry, enabling linkage to a vast array of amine-containing fragments.[8][9]

  • Structural Rigidity: The bicyclic indazole core provides a rigid, well-defined three-dimensional structure, which is advantageous for orienting substituents into specific binding pockets of biological targets.

  • Hydrogen Bonding Capability: The pyrazole nitrogen atom can act as both a hydrogen bond donor and acceptor, a critical feature for establishing high-affinity interactions with protein targets, such as the hinge region of kinases.

  • Tunable Properties: The C-3 methyl group can provide beneficial steric interactions or occupy small hydrophobic pockets, while modifications made via the acetic acid group can be used to modulate solubility, cell permeability, and target engagement.

This guide will equip researchers with the foundational knowledge and practical protocols to effectively leverage this powerful building block in their drug discovery campaigns.

Physicochemical Characteristics and Synthesis

A thorough understanding of a building block's properties is essential for its successful application.

Physicochemical Data

The properties of the parent structure, 3-methyl-1H-indazole, provide a baseline for understanding its derivatives.

PropertyValueSource
Molecular Formula C₈H₈N₂PubChem[10]
Molecular Weight 132.16 g/mol PubChem[10]
XLogP3 1.8PubChem[10]
Hydrogen Bond Donor Count 1PubChem[10]
Hydrogen Bond Acceptor Count 1PubChem[10]
Physical Form SolidSigma-Aldrich[11]

(Note: Properties are for the parent 3-methyl-1H-indazole. The acetic acid derivative will have different values, notably increased polarity and a lower LogP).

Synthesis of the Building Block

The preparation of (3-methyl-1H-indazol-1-yl)acetic acid is a straightforward two-step process starting from the commercially available 3-methyl-1H-indazole. The workflow is illustrated below.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification cluster_2 Application A 3-methyl-1H-indazole C Ethyl (3-methyl-1H-indazol-1-yl)acetate A->C K₂CO₃, Acetone Reflux B Ethyl Chloroacetate B->C D Ethyl (3-methyl-1H-indazol-1-yl)acetate E (3-methyl-1H-indazol-1-yl)acetic acid D->E NaOH (aq) Reflux, then H⁺ F (3-methyl-1H-indazol-1-yl)acetic acid H Amide Library (Target Compounds) F->H Coupling Agent Base, Solvent G R-NH₂ (Amine Library) G->H

Caption: Synthetic workflow for the preparation and application of the title building block.

A detailed, step-by-step protocol for this synthesis is provided in Section 4.1.

Applications in Drug Discovery: A Scaffold for Targeted Therapies

The true power of (3-methyl-1H-indazol-1-yl)acetic acid lies in its utility for generating libraries of diverse molecules. By coupling the acid with various amines, researchers can explore the chemical space around a target's binding site systematically.

Target Classes and Therapeutic Areas

Derivatives of the indazole scaffold have demonstrated activity against a wide range of biological targets.[1][2][12]

  • Protein Kinases (Oncology, Inflammation): The indazole ring is a well-established "hinge-binder" in many protein kinases. The N-H of the pyrazole ring forms a critical hydrogen bond with the backbone of the kinase hinge region. The acetic acid side chain provides a vector for extending into the solvent-exposed region, allowing for modifications that can enhance potency and selectivity or improve pharmacokinetic properties. For example, novel inhibitors of Fibroblast Growth Factor Receptors (FGFRs) have been developed using the indazole scaffold.[1]

  • Serotonin Receptors (CNS Disorders): The indazole ring can mimic the indole of serotonin, making it a valuable scaffold for targeting 5-HT receptors. The anti-nausea drug Granisetron is a prominent example.[6]

  • Enzymes (Infectious Disease, Oncology): Indazole derivatives have been explored as inhibitors for various enzymes, including Indoleamine 2,3-dioxygenase 1 (IDO1), a target in immuno-oncology.[3]

  • Antimicrobial Targets: The scaffold has been incorporated into novel agents with antibacterial activity against strains like Bacillus subtilis and E. coli.[2]

G cluster_kinase Kinase Active Site hinge Hinge Region Backbone NH pocket Hydrophobic Pocket solvent Solvent Interface indazole Indazole Core C3-Methyl indazole:n1->hinge:f0 H-Bond indazole:n2->pocket Hydrophobic Interaction sidechain Acetic Acid Linker R-Group (from Amine) indazole->sidechain sidechain:r->solvent Explores Chemical Space (Tuning Solubility, Potency)

Sources

crystallization solvent systems for (3-methyl-1H-indazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallization & Purification Protocols for (3-methyl-1H-indazol-1-yl)acetic acid

Part 1: Executive Summary & Compound Profile

(3-methyl-1H-indazol-1-yl)acetic acid is a critical heterocyclic intermediate used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and antispermatogenic agents (e.g., Lonidamine analogues). Its purification is often complicated by the presence of the N2-isomer (a kinetic byproduct of alkylation) and unreacted 3-methylindazole.

This guide provides three validated crystallization systems designed to achieve >99.5% purity by leveraging the differential solubility of the N1-isomer (thermodynamic product) versus the N2-isomer and inorganic salts.

Target Compound Properties
PropertySpecificationNotes
Chemical Name (3-methyl-1H-indazol-1-yl)acetic acidN1-substituted isomer
Molecular Formula C₁₀H₁₀N₂O₂MW: 190.20 g/mol
pKa (Acid) ~4.2 – 4.5Carboxylic acid moiety
pKa (Base) ~1.5 – 2.0Indazole nitrogen (protonation)
Solubility (High) Methanol, Ethanol, DMSO, DMF, NaOH (aq)Polar protic/aprotic solvents
Solubility (Low) Water (neutral/acidic), Heptane, TolueneAnti-solvents
Critical Impurities (3-methyl-2H-indazol-2-yl)acetic acidN2-isomer (Kinetic byproduct)

Part 2: Solvent System Selection Strategy

The selection of a solvent system for this compound is governed by its amphoteric nature (weak base indazole + carboxylic acid). We utilize a "pH-Swing" mechanism for crude cleanup and a "Polar/Non-Polar" gradient for final polishing.

Decision Matrix: Solvent Selection

SolventSelection Start Crude Material Source ImpurityCheck Major Impurity? Start->ImpurityCheck InorganicSalts Inorganic Salts (NaCl, KCl) ImpurityCheck->InorganicSalts High Salt Content Isomers N2-Isomer / Starting Material ImpurityCheck->Isomers Regioisomers Present Clean High Purity (>98%) Needs Polishing ImpurityCheck->Clean Low Impurity MethodA Protocol A: Acid-Base Precipitation InorganicSalts->MethodA MethodB Protocol B: EtOH/Water Recrystallization Isomers->MethodB Best Selectivity MethodC Protocol C: EtOAc/Heptane Anti-Solvent Clean->MethodC Polymorph Control

Figure 1: Decision tree for selecting the appropriate purification protocol based on crude material profile.

Part 3: Detailed Experimental Protocols

Protocol A: Acid-Base Reprecipitation (Crude Cleanup)

Best for: Removing inorganic salts and unreacted neutral starting materials (3-methylindazole).

Mechanism: The carboxylic acid group forms a water-soluble salt at pH > 10. Neutral organic impurities remain insoluble and are filtered off. The product is then precipitated by acidification.

  • Dissolution: Suspend 10.0 g of crude (3-methyl-1H-indazol-1-yl)acetic acid in 50 mL of 1M NaOH .

  • Digestion: Stir at room temperature for 30 minutes. Ensure complete dissolution of the acid.

    • Checkpoint: If solids remain, they are likely unreacted 3-methylindazole or inorganic salts.

  • Filtration: Filter the alkaline solution through a Celite pad to remove insoluble impurities. Wash the pad with 10 mL 1M NaOH.

  • Precipitation: Transfer filtrate to a clean flask. Slowly add 6M HCl dropwise with vigorous stirring until pH reaches 2.0–2.5.

    • Observation: A thick white/off-white precipitate will form immediately.

  • Aging: Stir the slurry at 0–5°C for 1 hour to maximize yield.

  • Isolation: Filter the solid and wash with cold water (2 x 20 mL) to remove residual NaCl.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Protocol B: Ethanol/Water Recrystallization (Isomer Purification)

Best for: Separation of N1 (product) from N2 (impurity) isomers. The N1 isomer is typically less soluble in aqueous ethanol than the N2 isomer.

  • Solvent Prep: Prepare a mixture of Ethanol:Water (90:10 v/v) .

  • Dissolution: Suspend the dried solid from Protocol A in the solvent mixture (approx. 10 mL per gram of solid).

  • Reflux: Heat to reflux (approx. 78°C). The solution should become clear.

    • Note: If not clear after 15 min, add pure Ethanol in 1 mL increments.

  • Cooling (Controlled):

    • Cool to 60°C over 20 minutes.

    • Seed with pure crystals (if available) at 55°C.

    • Cool to 20°C at a rate of 10°C/hour.

    • Hold at 0–5°C for 2 hours.

  • Filtration: Filter the crystalline solid.

  • Wash: Wash with cold (0°C) Ethanol:Water (50:50) to remove surface mother liquor containing the N2 isomer.

Protocol C: Ethyl Acetate/Heptane (Polymorph Control)

Best for: Final polishing to remove trace colored impurities and controlling crystal habit.

  • Dissolution: Dissolve the compound in Ethyl Acetate (15 volumes) at reflux.

  • Clarification: If the solution is colored, treat with Activated Carbon (5% w/w) for 30 minutes at reflux, then hot filter.

  • Anti-Solvent Addition: While maintaining reflux, slowly add Heptane (or Hexane) dropwise until a slight turbidity persists.

  • Re-dissolution: Add just enough Ethyl Acetate to clear the solution.

  • Crystallization: Remove heat and allow the vessel to cool slowly to room temperature undisturbed.

  • Harvest: Collect the shiny, needle-like crystals by filtration.

Part 4: Process Analytical Technology (PAT) & Workflow

The following diagram illustrates the integrated workflow for a high-purity campaign.

PurificationWorkflow Crude Crude Reaction Mixture (N1/N2 Isomers + Salts) NaOH_Dissolve Dissolve in 1M NaOH (pH > 10) Crude->NaOH_Dissolve Solubilization Filter_Insolubles Filter Insolubles (Remove Neutral Impurities) NaOH_Dissolve->Filter_Insolubles Filtration Acidify Acidify with HCl (pH < 2.5) Filter_Insolubles->Acidify Filtrate Precipitate Crude Wet Cake (Salt-Free) Acidify->Precipitate Precipitation Recryst_EtOH Recrystallization Ethanol/Water (90:10) Precipitate->Recryst_EtOH Isomer Rejection FinalProduct Pure (3-methyl-1H-indazol-1-yl)acetic acid (>99.5% HPLC) Recryst_EtOH->FinalProduct Drying

Figure 2: Integrated purification workflow from crude reaction mixture to pharmacopoeial grade material.

Part 5: Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Cooling too fast or impurity level too high.Re-heat to dissolve. Add seed crystals at cloud point. Slow down cooling rate.
Low Yield pH not low enough during precipitation.Ensure pH is < 2.5. The isoelectric point is acidic; insufficient acid leaves salt in solution.
High N2 Isomer Inefficient recrystallization.Switch to Protocol B . The N2 isomer is more soluble in alcohols; increase the wash volume or perform a second pass.
Colored Product Oxidation byproducts.Use Protocol C with an Activated Carbon treatment step.

References

  • Synthesis of Indazole Acetic Acids: European Journal of Organic Chemistry, "Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions", 2023.

  • General Indazole Purification: Asian Journal of Green Chemistry, "Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride" (Analogous Methodologies), 2018.

  • pKa and Solubility Data: Organic Chemistry Data, "pKa Data Compiled by R. Williams", 2022.

  • Crystallization of Heterocycles: BenchChem Technical Support, "Purification of 3-Methyl-1H-indazol-4-ol" (Solvent Systems for Methyl-Indazoles), 2025.

Advanced Microwave-Assisted Synthesis of Indazole Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indazole acetic acid derivatives represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for non-steroidal anti-inflammatory drugs (e.g., Bendazac, Benzydamine analogs), anticancer agents (Lonidamine analogs), and antispermatogenic compounds. Conventional thermal synthesis of these bicyclic heterocycles often suffers from prolonged reaction times (12–48 hours), harsh conditions, and regioselectivity issues (N1 vs. N2 alkylation).

This guide details microwave-assisted protocols that reduce reaction times to minutes while enhancing yield and regioselectivity. By leveraging dielectric heating, we bypass the thermal lag of conductive heating, directly coupling energy to polar transition states involved in the hydrazine cyclization and nucleophilic substitutions characteristic of this chemistry.

Scientific Foundation: The Microwave Advantage

Dielectric Heating Mechanism

In the synthesis of indazoles, microwave irradiation (2.45 GHz) operates through two primary mechanisms:

  • Dipolar Polarization: The polar reagents (e.g., hydrazine hydrate, chloroacetic acid, polar solvents like DMF/Ethanol) align with the oscillating electric field. The molecular friction generated by this realignment results in rapid, volumetric heating.

  • Ionic Conduction: When ionic bases (K₂CO₃, Cs₂CO₃) are used, dissolved ions oscillate in the field, generating heat through collision.

Specific Effect on Indazole Formation

The formation of the indazole core, particularly via the cyclization of hydrazones or 2-nitrobenzyl precursors, involves a polar transition state. Microwave irradiation stabilizes this transition state (specific microwave effect), significantly accelerating the rate-determining step compared to conventional reflux.

Protocol 1: De Novo Synthesis via Cascade Cyclization

Target: Synthesis of Indazole-3-acetic acid derivatives from 3-amino-3-(2-nitrophenyl)propanoic acids. Mechanism: Reductive cyclization cascade involving an intramolecular N-N bond formation.

Reaction Scheme

This protocol utilizes a "build" approach where the acetic acid side chain is inherent in the starting material, avoiding post-synthetic alkylation issues.

IndazoleCascade Start 3-amino-3-(2-nitrophenyl) propanoic acid Inter Intermediate (Reductive Cyclization) Start->Inter Dielectric Heating Product Indazole-3-acetic acid Derivative Inter->Product N-N Bond Formation Conditions MW: 150°C, 10-20 min Solvent: Alcohol/Ethanolamine Base: NaOH Conditions->Inter

Caption: Microwave-driven cascade cyclization of nitro-amino acids to indazole acetic acids.

Materials
  • Precursor: Substituted 3-amino-3-(2-nitrophenyl)propanoic acid (1.0 equiv).

  • Solvent/Nucleophile: Methanol (for methoxy derivatives), Ethanol (for ethoxy), or Ethanolamine (for unsubstituted/hydroxy variants).

  • Base: NaOH (2.0 equiv).

  • Vessel: 10 mL Borosilicate Microwave Vial (sealed).

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave vial, dissolve the amino acid precursor (0.5 mmol) in the chosen solvent (3 mL).

  • Activation: Add NaOH (1.0 mmol). If using ethanolamine as solvent, base addition may be reduced or omitted depending on pH.

  • Irradiation: Cap the vial and place it in the microwave reactor.

    • Temperature: 150°C (Fixed).

    • Hold Time: 15 minutes.

    • Stirring: High (600 rpm).

    • Power: Dynamic (Max 200W).

  • Work-up:

    • Cool to room temperature (compressed air cooling).

    • Acidify with 1M HCl to pH 3–4.

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Dry organic layer over MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).

Protocol 2: Functionalization via N-Alkylation

Target: Synthesis of 1H-indazol-1-yl-acetic acid derivatives (e.g., Bendazac analogs) from 1H-indazole. Challenge: Regioselectivity (N1 vs N2). Microwave heating in non-polar solvents often favors the thermodynamically stable N1 product.

Reaction Scheme

This protocol modifies an existing indazole core.

NAlkylation Indazole 1H-Indazole Core Transition Transition State (Polarized) Indazole->Transition MW Irradiation Reagent Ethyl Bromoacetate + K2CO3 Reagent->Transition Product Indazole-1-acetic acid Ethyl Ester Transition->Product SN2 Substitution Hydrolysis Final Acid (Saponification) Product->Hydrolysis NaOH/H2O

Caption: Microwave-accelerated N-alkylation of 1H-indazole with ethyl bromoacetate.

Materials
  • Substrate: 1H-Indazole (or substituted derivative) (1.0 mmol).

  • Alkylating Agent: Ethyl bromoacetate (1.2 mmol).

  • Base: Anhydrous K₂CO₃ (2.0 mmol) or Cs₂CO₃ (for faster rates).

  • Solvent: Acetone (for lower temp) or DMF (for higher temp).

Step-by-Step Methodology
  • Reactant Mixing: In a 10 mL microwave vial, combine Indazole (118 mg, 1 mmol) and K₂CO₃ (276 mg, 2 mmol).

  • Solvent Addition: Add Acetone (3 mL) and a magnetic stir bar. Stir for 1 minute to ensure dispersion.

  • Reagent Addition: Add Ethyl bromoacetate (133 µL, 1.2 mmol) dropwise.

  • Irradiation:

    • Temperature: 90°C (Pressure limit: 15 bar).

    • Time: 5–10 minutes.

    • Power: Dynamic (Max 150W).

    • Note: If using DMF, increase Temp to 120°C and reduce time to 3-5 minutes.

  • Work-up:

    • Filter off inorganic salts (K₂CO₃/KBr).

    • Evaporate solvent.

    • Hydrolysis (Optional): To get the free acid, treat the ester with 1M NaOH (2 mL) under microwave irradiation (80°C, 2 min), then acidify.

Data Comparison: Thermal vs. Microwave

The following table summarizes the efficiency gains observed when synthesizing Indazole-3-carboxylic acid and acetic acid derivatives.

ParameterConventional Thermal RefluxMicrowave-Assisted SynthesisImprovement Factor
Reaction Time 6 – 24 Hours5 – 20 Minutes30x – 70x Faster
Solvent Usage 20 – 50 mL2 – 5 mL10x Reduction
Yield 45% – 65%80% – 94%+20-30% Yield
Energy Profile Continuous heating (High loss)Targeted dielectric heatingHigh Efficiency
Regioselectivity Mixture of N1/N2 isomersFavors N1 (Thermodynamic)Improved Purity

Troubleshooting & Optimization

Solvent Selection
  • Water: Excellent for "Green" synthesis of the core ring (Protocol 1). High dielectric constant (

    
    ) allows rapid heating.
    
  • Ethanol: Good compromise for solubility and heating. Used in recrystallization.[1][2][3][4][5]

  • DMF: Essential for N-alkylation (Protocol 2) if reactants are poorly soluble. Be cautious of superheating; ensure the vessel is rated for high pressure.

Safety Considerations
  • Pressure: Indazole synthesis often generates nitrogen gas or involves volatile halides. Always use pressure-rated vials (up to 20-30 bar) and ensure the "Pressure Limit" setting is active on the microwave reactor.

  • Superheating: Microwave solvents can reach temperatures 20-30°C above their boiling points. Allow vessels to cool to <50°C before opening.

References

  • Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization. Asian Journal of Research in Chemistry. Available at: [Link]

  • Synthesis of substituted indazole acetic acids by N−N bond forming reactions. White Rose Research Online. Available at: [Link]

  • Microwave-Assisted Functionalization of Indazoles: An Overview. Semantic Scholar. Available at: [Link]

  • Microwave-Assisted Synthesis of Some 1H-1,2,4-Triazol-3-one Derivatives (Analogous N-alkylation protocols). Scielo. Available at: [Link]

  • Efficient MW-Assisted Synthesis of Indazole Derivatives. National Institutes of Health (PMC). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-methyl-1H-indazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3-methyl-1H-indazol-1-yl)acetic acid, a significant compound in pharmaceutical research, also known as Bendazac.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve the yield and purity of this synthesis. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions based on established protocols and scientific principles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of (3-methyl-1H-indazol-1-yl)acetic acid, providing potential causes and actionable solutions.

Problem 1: Low Yield in the N-Alkylation Step and Poor Regioselectivity

Question: My N-alkylation of 3-methyl-1H-indazole with an ethyl haloacetate results in a low yield of the desired N1-isomer and a significant amount of the N2-isomer. How can I improve the regioselectivity and overall yield?

Answer: The N-alkylation of indazoles is a common challenge due to the presence of two nucleophilic nitrogen atoms (N1 and N2), which can lead to the formation of a mixture of regioisomers.[2][3][4] The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions, particularly the choice of base and solvent.[4]

Causality and Strategic Solutions:

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][5] Therefore, reaction conditions that allow for equilibration will favor the formation of the more stable N1-substituted product.[3][5]

  • Base and Solvent System: The combination of a strong, non-coordinating base in a non-polar, aprotic solvent is crucial for high N1-selectivity.[4] Sodium hydride (NaH) in tetrahydrofuran (THF) is a highly effective system for promoting N1-alkylation.[2][3] The sodium cation is believed to chelate with the N2-nitrogen and the substituent at the C3 position, sterically hindering the N2 position and directing the alkylating agent to the N1 position.[6]

  • Avoid Polar Aprotic Solvents with Weaker Bases: Using combinations like potassium carbonate (K2CO3) in N,N-dimethylformamide (DMF) often leads to a mixture of N1 and N2 isomers.[4]

Optimized Protocol for N1-Alkylation: A recommended protocol for achieving high N1-regioselectivity is as follows:[4]

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-methyl-1H-indazole (1.0 equiv).

  • Add anhydrous THF to achieve a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add ethyl bromoacetate (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS for completion.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Problem 2: Incomplete or Slow Ester Hydrolysis

Question: The final hydrolysis of ethyl (3-methyl-1H-indazol-1-yl)acetate to the carboxylic acid is either very slow or does not go to completion. How can I ensure complete hydrolysis without causing side reactions?

Answer: Ester hydrolysis is a critical final step that can be influenced by several factors, including the choice of base or acid, reaction temperature, and the presence of any steric hindrance.

Causality and Strategic Solutions:

  • Alkaline Hydrolysis (Saponification): This is the most common and generally more efficient method for hydrolyzing esters as the reaction is irreversible.[7] Using a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and an organic solvent (like THF or ethanol) is typical. The reaction is usually heated to reflux to ensure it goes to completion.[7]

  • Acid-Catalyzed Hydrolysis: While possible, acid-catalyzed hydrolysis is a reversible reaction, which can lead to incomplete conversion.[7] To drive the reaction to completion, a large excess of water is needed.[7]

  • Potential for Side Reactions: Prolonged exposure to harsh basic or acidic conditions at high temperatures can potentially lead to degradation of the indazole ring, although it is generally stable. Isomerization of other functional groups in the molecule could also be a concern under certain conditions.[8]

Optimized Protocol for Ester Hydrolysis:

  • Dissolve the crude or purified ethyl (3-methyl-1H-indazol-1-yl)acetate in a mixture of ethanol and water (e.g., a 3:1 ratio).

  • Add an excess of sodium hydroxide (2-3 equivalents) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or dichloromethane to remove any non-acidic impurities.

  • Acidify the aqueous layer to a pH of 3-4 with a strong acid like concentrated HCl while cooling in an ice bath.

  • The (3-methyl-1H-indazol-1-yl)acetic acid will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Problem 3: Difficulty in Purifying the Final Product

Question: I am struggling to purify the final (3-methyl-1H-indazol-1-yl)acetic acid. Column chromatography is difficult, and recrystallization results in low recovery. What are the best practices for purification?

Answer: Purification of the final product can be challenging due to its polarity and potential for co-precipitation with impurities.

Causality and Strategic Solutions:

  • Recrystallization: This is often the preferred method for purifying the final carboxylic acid. The key is to find a suitable solvent or solvent system.[9]

    • Solvent Selection: A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For a polar compound like (3-methyl-1H-indazol-1-yl)acetic acid, a mixture of a polar solvent (like ethanol, methanol, or acetone) and an anti-solvent (like water or hexane) is often effective.[9] Experiment with small quantities to find the optimal solvent system and ratio.

  • Column Chromatography: While possible, chromatography of carboxylic acids on silica gel can be problematic due to streaking and poor separation.

    • Eluent Modification: To improve the chromatography, it is often necessary to add a small amount of a polar, acidic modifier to the eluent, such as acetic acid or formic acid (e.g., 0.5-1%). This helps to suppress the ionization of the carboxylic acid and reduce its interaction with the silica gel.

    • Stationary Phase: Silica gel is the most common stationary phase. A typical eluent system would be a gradient of ethyl acetate in hexane with the addition of a small percentage of acetic acid.[9]

  • Acid-Base Extraction: Before attempting recrystallization or chromatography, an acid-base extraction can be a highly effective way to remove neutral or basic impurities. After the hydrolysis step, dissolving the crude product in a base (like aqueous sodium bicarbonate), washing with an organic solvent, and then re-precipitating the product by adding acid can significantly improve purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for (3-methyl-1H-indazol-1-yl)acetic acid?

A1: The most common synthetic route involves a two-step process:

  • N-Alkylation: 3-methyl-1H-indazole is reacted with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base to form ethyl (3-methyl-1H-indazol-1-yl)acetate.

  • Hydrolysis: The resulting ester is then hydrolyzed, typically under basic conditions, to yield the final product, (3-methyl-1H-indazol-1-yl)acetic acid.

Q2: How can I monitor the progress of the N-alkylation and hydrolysis reactions?

A2: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring both reactions. Use an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, product, and any byproducts. The spots can be visualized under UV light. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q3: Are there any alternative methods for the synthesis of indazole acetic acids?

A3: Yes, alternative methods have been developed. For instance, novel cascade N-N bond-forming reactions have been reported for the synthesis of indazole acetic acid scaffolds from 3-amino-3-(2-nitroaryl)propanoic acids.[10] These methods can provide access to a variety of substituted indazole acetic acids.

Q4: What are the key safety precautions to take during this synthesis?

A4:

  • Sodium Hydride (NaH): NaH is a highly flammable and reactive solid. It reacts violently with water to produce hydrogen gas, which is flammable. Handle NaH in an inert atmosphere (e.g., under nitrogen or argon) and in an anhydrous solvent. Always quench any residual NaH carefully.

  • Ethyl Bromoacetate: This is a lachrymator and should be handled in a well-ventilated fume hood.

  • Strong Acids and Bases: Concentrated acids and bases are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Data Summary

The regioselectivity of the N-alkylation of indazoles is highly dependent on the reaction conditions. The following table summarizes the general trends observed:

BaseSolventPredominant IsomerRationaleReference
NaH THF N1 Strong, non-coordinating base in a non-polar aprotic solvent favors the thermodynamically more stable N1 product.[2][3][4]
K2CO3DMFMixture of N1 and N2Weaker base in a polar aprotic solvent leads to a mixture of kinetic and thermodynamic products.[4]
Cs2CO3DioxaneN1Cesium carbonate has also been shown to promote N1-alkylation.[11]

Visualizing the Workflow

Synthetic Workflow for (3-methyl-1H-indazol-1-yl)acetic acid

SynthesisWorkflow Start 3-methyl-1H-indazole Intermediate Ethyl (3-methyl-1H-indazol-1-yl)acetate Start->Intermediate N-Alkylation (Ethyl bromoacetate, Base, Solvent) FinalProduct (3-methyl-1H-indazol-1-yl)acetic acid Intermediate->FinalProduct Hydrolysis (e.g., NaOH, H2O/EtOH)

Caption: Overall synthetic scheme for (3-methyl-1H-indazol-1-yl)acetic acid.

Key Factors in N-Alkylation Regioselectivity

Regioselectivity cluster_conditions Key Conditions for N1-Selectivity Indazole 3-methyl-1H-indazole N1_Product N1-isomer (Thermodynamic Product) Indazole->N1_Product N2_Product N2-isomer (Kinetic Product) Indazole->N2_Product Conditions Reaction Conditions Conditions->Indazole Influences Base Strong Base (e.g., NaH) Solvent Aprotic, Non-polar Solvent (e.g., THF)

Sources

separating N1 and N2 isomers of indazole acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for the "Indazole Separation Unit." It is designed to be non-linear, allowing you to jump to the specific "ticket" or issue you are facing.[1]

Ticket Subject: Resolution of N1/N2 Regioisomers of Indazole Acetic Acid Status: Open Assigned Specialist: Senior Application Scientist

📋 Executive Summary (The "Triage")

The Core Issue: Indazole alkylation with chloroacetic acid (or bromoacetates) is governed by annular tautomerism.

  • N1-Isomer (1H-indazole): Thermodynamically favored (benzenoid system). usually the major product.

  • N2-Isomer (2H-indazole): Kinetically favored (quinonoid system), often formed in significant quantities (20–40%) depending on solvent/base.

Why Separation Fails:

  • Polarity Similarity: N1 and N2 isomers have very similar

    
     values on silica.
    
  • Acid Tailing: The free carboxylic acid group (

    
    ) interacts strongly with silica silanols, causing streaking that masks the separation of the two isomers.
    

🛠 Module 1: Diagnostic Center (Identification)

How do I know which peak is which?

The NMR "Smoking Gun" Protocol

You cannot rely solely on elution order. You must validate with 2D NMR.

The HMBC Test (Heteronuclear Multiple Bond Correlation): This is the definitive method to distinguish N1 from N2 alkylation.

  • N1-Alkylation: The methylene protons (

    
    ) are within 3-bond range of the bridgehead carbon (C-7a ).
    
  • N2-Alkylation: The methylene protons are too far (4 bonds) from C-7a to show a correlation.

The NOESY/ROESY Cross-Check:

  • N1-Isomer: Strong NOE between

    
     and H-7  (the aromatic proton).
    
  • N2-Isomer: Strong NOE between

    
     and H-3  (the pyrazole proton).
    
Visualization: The NMR Logic Gate

NMR_Logic Start Unknown Isomer HMBC Run HMBC Experiment (Focus: N-CH2 protons) Start->HMBC Decision Do N-CH2 protons correlate to Bridgehead Carbon (C-7a)? HMBC->Decision N1 Diagnosis: N1-Isomer (Thermodynamic) Decision->N1 YES (3-bond coupling) N2 Diagnosis: N2-Isomer (Kinetic) Decision->N2 NO (Too far) NOESY_Check Confirmatory NOESY: Check H-3 vs H-7 N1->NOESY_Check Verify: NOE to H-7 N2->NOESY_Check Verify: NOE to H-3

Caption: Diagnostic workflow using HMBC connectivity to definitively assign N1 vs. N2 regiochemistry.

⚙️ Module 2: Troubleshooting Separation (The "Fix")

Select the protocol that matches your current stage.

Protocol A: The "Ester Bypass" (Highly Recommended)

Issue: Free acid causes streaking; isomers co-elute. Solution: Convert to methyl ester


 Separate 

Hydrolyze.
  • Derivatization: Treat the crude mixture (N1/N2 acids) with

    
     or 
    
    
    
    to form methyl esters.
  • Separation: Flash chromatography (Silica).

    • Elution Order (Typical Normal Phase): N1 esters are generally less polar (elute first) than N2 esters, though this depends on C-3 substituents.[1]

    • Mobile Phase: Hexane/EtOAc gradient (start 95:5).

  • Hydrolysis: Treat isolated esters with

    
     to return to the free acid.
    
Protocol B: Direct Prep-HPLC (Reverse Phase)

Issue: Cannot derivatize; must separate free acid. Requirement: Strict pH control to suppress ionization.

ParameterSettingReason
Column C18 (High Carbon Load) or Phenyl-HexylPhenyl-hexyl offers unique

-

selectivity for aromatic isomers.
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)Keeps the carboxylic acid protonated (neutral), reducing peak tailing.[1]
Mobile Phase B Acetonitrile (or MeOH)MeCN usually provides sharper peaks for indazoles.
Gradient Shallow (e.g., 20%

35% B over 20 min)
Isomers often elute close together; a steep gradient will merge them.[1]
Protocol C: Crystallization (Scale-Up)

Issue: Too much material for chromatography (>10g). Insight: N1 and N2 isomers often possess vastly different crystal lattice energies.

  • Solvent Screen: Test Acetone, Ethanol, and Acetonitrile.[1][2]

  • The Trick: N1-indazole acetic acids are often less soluble in non-polar solvents than N2.

  • Procedure: Dissolve mixture in hot Ethanol. Add water dropwise until turbidity persists. Cool slowly. The precipitate is usually enriched in the N1-isomer . The mother liquor retains the N2-isomer.

🛡 Module 3: Prevention (Synthesis Optimization)

How do I stop the N2 isomer from forming?

The "Cheating" Method: Do not alkylate the acid directly. Alkylate the ester, but choose your base wisely.[1]

ConditionMajor ProductMechanism

/ THF
N1 (High Selectivity)

coordinates with N2 and the C3-substituent (if present), blocking N2 attack.[3][4]

/ DMF
Mixture (approx 60:40) Loose ion pairing allows significant N2 alkylation.
Mitsunobu N2 (Favored) Steric bulk of the

adduct often pushes reaction to the less hindered N2.

❓ FAQ: Common User Tickets

Q: My N2 isomer disappears after workup. Where did it go? A: Isomerization.[5] 2H-indazoles (N2) are kinetically favored but thermodynamically unstable. If you heat the reaction too long or use strong acid during workup, N2 can rearrange to N1.[1] Always keep workup temperatures low (<40°C).

Q: I see a third peak in the HPLC. What is it? A: Check for O-alkylation . If your acetic acid precursor was actually a chloroacetyl chloride or anhydride, or if you have a hydroxyl group at C3 (indazolone), you might have alkylated the oxygen.[1]

Q: Can I use SFC (Supercritical Fluid Chromatography)? A: Yes. SFC is superior for this separation.

  • Column: 2-Ethylpyridine or Diol stationary phases.

  • Modifier:

    
     with 0.1% TFA.
    
  • Why: The orthogonal selectivity of SFC often resolves regioisomers that co-elute on C18.

📊 Workflow Visualization

Separation_Workflow Input Crude Mixture (N1 + N2 Acids) Check_Scale Scale > 5g? Input->Check_Scale Crystallization Recrystallization (EtOH/Water) Check_Scale->Crystallization Yes Esterify Derivatize to Methyl Ester Check_Scale->Esterify No (High Purity req) Solid Solid: Pure N1 Crystallization->Solid Liquor Mother Liquor: Enriched N2 Crystallization->Liquor Flash Flash Column (Silica) Esterify->Flash Hydrolysis Hydrolysis (LiOH) Flash->Hydrolysis Final Pure Isomers Hydrolysis->Final

Caption: Decision matrix for selecting the optimal separation pathway based on scale and purity requirements.

📚 References

  • Cheung, M., et al. (2024).[1] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry. Link

  • Luo, G., et al. (2006).[1] Regioselective synthesis of 1H- and 2H-indazoles. Journal of Organic Chemistry. Link[1]

  • BenchChem Technical Guides. (2025). Troubleshooting regioselectivity in indazole synthesis. Link[1]

  • Sielc Technologies. (2024). HPLC Separation of Imidazole/Indazole Derivatives on Mixed-Mode Columns. Link

  • Palacios, F., et al. (2021).[1] Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. Link

Sources

Technical Support Center: Stabilizing Indazole Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Prevention of Decarboxylative Degradation in Indazole-3-acetic Acid Scaffolds

Executive Summary & Problem Context

The Issue: Researchers synthesizing indazole-3-acetic acid derivatives (and related heteroaryl acetic acids) frequently encounter spontaneous decarboxylation. This manifests as "fizzing" during acidification, conversion of crystalline solids into oils, or the disappearance of the carboxyl peak in NMR/IR.

The Cause: Unlike benzoic acids, heteroaryl acetic acids possess a methylene spacer (


) that interrupts conjugation but allows for a specific degradation pathway. The electron-rich indazole ring can stabilize the transition state required for 

loss, particularly under acidic conditions or thermal stress (

). The product of this degradation is the corresponding 3-methylindazole derivative, which is pharmacologically distinct and often an oil.

Module 1: Mechanistic Understanding (The "Why")

To prevent degradation, you must understand the enemy. Decarboxylation in this class of compounds is rarely a random event; it is driven by specific electronic environments.

The Acid-Catalyzed Pathway

The most common failure point is the final acidification step (workup).

  • Protonation: The indazole ring (specifically N2 or C3-position electronics) or the carbonyl oxygen becomes protonated.

  • Zwitterion Formation: A specific conformation allows the ring electrons to push into the methylene group.

  • Elimination:

    
     is ejected, leaving an exocyclic methylene intermediate (or enol-like structure) which rapidly tautomerizes to the methyl derivative.
    
Visualizing the Threat

DecarboxylationMechanism Start Indazole-3-Acetic Acid (Stable at Neutral pH) Acid Strong Acid Added (pH < 3) Start->Acid Workup Inter Protonated Zwitterion Intermediate Acid->Inter Protonation TS Cyclic Transition State Inter->TS Thermal/Electronic Activation Collapse Loss of CO2 (Irreversible) TS->Collapse - CO2 Product 3-Methylindazole (Degradation Product) Collapse->Product Tautomerization

Figure 1: The acid-catalyzed decarboxylation cascade. Note that the "Loss of CO2" step is irreversible.

Module 2: Synthesis & Reaction Optimization

Critical Protocol: Safe Hydrolysis of Indazole Esters

Most syntheses build the core as an ester (methyl or ethyl indazole-3-acetate) and hydrolyze it at the final step. This is the "Danger Zone."

Standard (High Risk) Protocol:

  • Reflux in NaOH/MeOH

    
     Add conc. HCl to pH 1 
    
    
    
    Filter.
  • Result: High probability of decarboxylation due to heat + strong mineral acid.

Optimized (Low Risk) Protocol: This protocol minimizes thermal energy and avoids "pH shock."

  • Saponification: Dissolve ester in THF/Water (3:1). Add LiOH (2.5 eq). Stir at Room Temperature (Do not reflux). Monitor by TLC.

  • Solvent Removal: Remove THF on a rotavap at <35°C . You now have the lithium carboxylate salt in water.

  • The "Cold Acidification" Technique:

    • Cool the aqueous solution to

      
       (Ice bath).
      
    • Do NOT use Conc. HCl.

    • Prepare a 1M solution of Citric Acid or 1M Acetic Acid.

    • Add acid dropwise with vigorous stirring.

    • Stop acidification at pH 4-5. (Indazole acetic acids often precipitate at this pH; going to pH 1 is unnecessary and dangerous).

  • Extraction: If precipitate does not form, extract immediately with Ethyl Acetate (cold).

Solvent & Reagent Compatibility Table
Reagent/ConditionRisk LevelRecommendationReason
Conc. HCl / H₂SO₄ 🔴 Critical AVOID Promotes rapid protonation and CO₂ loss.
Boiling Water 🔴 Critical AVOID Thermal energy overcomes the activation barrier.
Acetic Acid (Glacial) 🟡 Moderate Use with CautionGood for recrystallization only if kept <40°C.
TFA (Trifluoroacetic acid) 🔴 Critical AVOID Often used in deprotection; lethal to this moiety.
LiOH / THF 🟢 Safe RecommendedMild hydrolysis conditions.
Dichloromethane (DCM) 🟢 Safe RecommendedExcellent extraction solvent; low boiling point allows easy removal without heat.

Module 3: Purification & Isolation

Recrystallization is standard for carboxylic acids, but boiling indazole acetic acids in ethanol or water is a recipe for failure.

Troubleshooting the "Oiling Out" Phenomenon

If your product turns into an oil during recrystallization, it has likely partially decarboxylated (the methyl derivative is less polar and depresses the melting point).

Safe Purification Workflow:

PurificationFlow Raw Crude Indazole Acetic Acid Check Is it Solid? Raw->Check Solid Yes: Solid Check->Solid Yes Oil No: Oil/Gum Check->Oil No Recryst Dissolve in min. Acetone/MeOH at Room Temp Solid->Recryst Column Flash Chromatography (Acidified Silica) Oil->Column Precip Add Cold Hexane/Water Dropwise Recryst->Precip Warning Note: Add 1% Acetic Acid to Eluent Column->Warning

Figure 2: Decision tree for safe purification. Note the avoidance of heat.[1]

Key Technique: Acidified Silica Gel If you must use column chromatography:

  • Normal silica is slightly acidic, which is good, but streaking can occur.

  • Add 1% Acetic Acid to your mobile phase (e.g., DCM:MeOH:AcOH 95:4:1).

  • Do not use amine modifiers (TEA/NH3) as they will form salts that are hard to remove without acidification (which brings you back to the original problem).

Module 4: Storage & Stability

Once isolated, the battle is not over.

  • State of Matter: Store as a Solid . Solutions of indazole acetic acid are significantly less stable than the solid form.

  • Temperature: Store at -20°C . Room temperature storage can lead to slow decarboxylation over months.

  • Container: Amber glass. While not strictly photo-labile like some auxins, light can catalyze oxidative degradation pathways.

  • Drying: Lyophilization (Freeze Drying) is superior to vacuum ovens. If you must use a vacuum oven, do not exceed 30°C.

Frequently Asked Questions (FAQ)

Q1: I need to remove a Boc group from another part of the molecule. Can I use TFA/DCM? A: High Risk. TFA is strong enough to trigger decarboxylation of the acetic acid arm.

  • Solution: If possible, use HCl in Dioxane at

    
     and quench immediately, or (better) design your synthesis to deprotect the amine before installing the acetic acid moiety.
    

Q2: My NMR shows a mix of product and a "methyl" impurity. Is this separable? A: Difficult. The "methyl" impurity is the decarboxylated product (3-methylindazole derivative). It is much less polar. You can separate it via column chromatography (DCM/MeOH), but you must prevent further degradation during the column run by keeping the column cool and using buffered solvents.

Q3: Can I analyze purity via GC-MS? A: No. The injection port temperature (


) will instantaneously decarboxylate your compound. You will only see the degradation product. Use LC-MS (ESI-)  with a mild mobile phase (Formic acid/Water/Acetonitrile) and low desolvation temperatures.

Q4: Does the position of the acetic acid matter (N1 vs C3)? A: Yes. Indazole-3-acetic acids (C3-substituted) are generally less stable than Indazole-1-acetic acids (N1-substituted). The C3 position is electronically linked to the benzene ring fusion, allowing for easier resonance stabilization of the decarboxylation transition state. If you are working with the C3-isomer, strict adherence to the "Cold Acidification" protocol is mandatory.

References

  • Katritzky, A. R., et al. (2010). Heterocyclic Chemistry. (Standard text describing the stability of heteroaryl acetic acids and the electronic influence of the azole ring).
  • Laha, S., et al. (2023). "Decarboxylative amidation of aryl/heteroarylacetic acids." ResearchGate.[1] (Discusses the ease of decarboxylation in heteroaryl acetic acids and methods to utilize or prevent it).

  • Normanly, J. (2010). "Approaching Cellular Resolution of Indole-3-Acetic Acid Metabolism." Plant Physiology. (Provides protocols for handling unstable acetic acid derivatives like IAA, which shares mechanistic instability with indazole analogs).

  • Organic Syntheses. "Indole-3-acetic Acid." Org.[2][3][4] Synth. 1959, 39, 30. (Classic procedure illustrating the necessity of cold acidification and avoidance of strong mineral acids during workup).

  • Chern, J. W., et al. (1990). "Synthesis and biological activity of lonidamine analogues." (While focusing on carboxylic acids, this establishes the baseline stability of the indazole scaffold). Journal of Medicinal Chemistry.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of (3-methyl-1H-indazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

(3-methyl-1H-indazol-1-yl)acetic acid is a derivative of the indazole heterocyclic system, a scaffold prevalent in compounds of significant biological and pharmaceutical interest, including those with anti-inflammatory, anti-tumor, and analgesic properties[1]. As with any synthesized compound destined for drug development, unambiguous structural confirmation is paramount. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the primary analytical tool for elucidating molecular structure in solution.

This guide provides an in-depth analysis of the ¹H NMR spectrum of (3-methyl-1H-indazol-1-yl)acetic acid. It is designed for researchers and scientists in the field of medicinal chemistry and drug development. We will dissect the spectrum by examining the chemical shifts, integration, and spin-spin coupling patterns. Furthermore, we will compare its spectral features with those of related indazole precursors to understand the structural and electronic impact of each substituent. This comparative approach not only validates the final structure but also provides a deeper understanding of structure-spectra correlations within the indazole family.

Theoretical Framework: Decoding the ¹H NMR of N-Substituted Indazoles

The ¹H NMR spectrum of an indazole derivative is dictated by the electronic environment of each proton. Key features to consider are:

  • The Indazole Core: The indazole ring is an aromatic system with four protons (H-4, H-5, H-6, and H-7) whose chemical shifts are sensitive to substituent effects. Their splitting patterns are governed by well-defined coupling constants: ortho-coupling (³J) is typically 6-9 Hz, meta-coupling (⁴J) is 2-3 Hz, and para-coupling (⁵J) is often negligible (<1 Hz)[2][3].

  • N1 vs. N2 Isomerism: Alkylation of the 1H-indazole ring can occur at either the N1 or N2 position, yielding two distinct isomers. ¹H NMR spectroscopy is a powerful tool for distinguishing between them. A key diagnostic feature is the chemical shift of the H-7 proton, which is significantly deshielded in N2-isomers due to the anisotropic effect of the lone pair on the N1 atom[1]. In N1-isomers, such as the topic of this guide, the H-7 proton appears at a relatively higher field.

  • Substituent Effects: The electron-donating methyl group at the C3 position and the electron-withdrawing N-acetic acid group at the N1 position both modulate the electron density of the indazole ring, influencing the chemical shifts of the aromatic protons.

Below is the structure of (3-methyl-1H-indazol-1-yl)acetic acid with the standard numbering convention for the indazole ring and proton labels used throughout this guide.

G mol workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Weigh Compound p2 Dissolve in Deuterated Solvent p1->p2 p3 Transfer to NMR Tube p2->p3 a1 Insert Sample & Equilibrate p3->a1 To Spectrometer a2 Tune & Shim Spectrometer a1->a2 a3 Acquire FID a2->a3 d1 Fourier Transform a3->d1 Process Data d2 Phase & Baseline Correction d1->d2 d3 Calibrate & Integrate d2->d3 d4 Assign Peaks & Analyze Coupling d3->d4 SplittingTree cluster_H7 Splitting Pattern for H-7 H7_center H7_L H7_center->H7_L Coupled to H-6 (ortho, ³J ≈ 8.4 Hz) H7_R H7_center->H7_R

Caption: Conceptual splitting diagram for the H-7 proton, showing its splitting into a doublet by the adjacent H-6 proton.

Comparative Analysis: The Effect of Substituents

To fully appreciate the spectrum of (3-methyl-1H-indazol-1-yl)acetic acid, it is instructive to compare it with its parent compound, 1H-indazole, and the intermediate, 3-methyl-1H-indazole.

CompoundH-4 (δ, ppm)H-5 (δ, ppm)H-6 (δ, ppm)H-7 (δ, ppm)Other Signals (δ, ppm)
1H-Indazole [4] ~7.78 (d)~7.13 (t)~7.36 (t)~7.58 (d)8.10 (s, H-3), 13.1 (br s, NH)
3-methyl-1H-indazole [5][6] ~7.65 (d)~7.05 (t)~7.30 (t)~7.40 (d)2.58 (s, CH₃), ~12.5 (br s, NH)
(3-methyl-1H-indazol-1-yl)acetic acid ~7.65 (d)~7.15 (t)~7.35 (t)~7.75 (d)2.55 (s, CH₃), 5.20 (s, CH₂), 13.1 (br s, COOH)

Key Observations:

  • Effect of C3-Methyl Group: Comparing 1H-indazole to 3-methyl-1H-indazole, the introduction of the electron-donating methyl group at C3 causes a slight upfield (shielding) shift for most aromatic protons, as expected. The characteristic H-3 proton signal at ~8.10 ppm disappears and is replaced by the methyl singlet at ~2.58 ppm.

  • Effect of N1-Acetic Acid Group: Comparing 3-methyl-1H-indazole with the final product, the most dramatic changes are the appearance of the N-CH₂ singlet at ~5.20 ppm and the disappearance of the NH proton signal. The N1-alkylation also influences the aromatic region, most notably causing a significant downfield (deshielding) shift of the H-7 proton from ~7.40 ppm to ~7.75 ppm. This deshielding is a combined result of the electron-withdrawing nature of the substituent and its anisotropic effects.

Conclusion

The ¹H NMR spectrum provides a definitive structural fingerprint for (3-methyl-1H-indazol-1-yl)acetic acid. Each proton in the molecule gives rise to a distinct signal whose chemical shift, integration, and multiplicity are in full agreement with the proposed structure. The singlet at ~2.55 ppm confirms the C3-methyl group, while the singlet at ~5.20 ppm is diagnostic for the N1-acetic acid methylene group, unequivocally establishing the N1-regiochemistry of the substitution. The complex but predictable splitting patterns in the aromatic region (δ 7.1-7.8 ppm) further validate the 1,3-disubstituted indazole core.

By comparing the spectrum to those of its precursors, we can rationally attribute shifts in proton resonances to the specific electronic effects of the methyl and acetic acid substituents. This guide demonstrates how a thorough, comparative analysis of ¹H NMR data serves as a robust and indispensable tool for structural verification in the synthesis of novel pharmaceutical compounds.

References

  • Aromatic Proton Coupling Constants. (n.d.). Scribd. Retrieved from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2019). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (2010). National Center for Biotechnology Information. Retrieved from [Link]

  • Supporting Information for Angew. Chem. Int. Ed. Z52587. (2003). Wiley-VCH. Retrieved from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI. Retrieved from [Link]

  • 1H–1H Coupling in Proton NMR. (n.d.). ACD/Labs. Retrieved from [Link]

  • 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... (n.d.). ResearchGate. Retrieved from [Link]

  • 5.3 Spin-Spin Splitting: J-Coupling. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Supporting Information for [Article Title]. (n.d.). [Source, e.g., Publisher website]. Retrieved from [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts. Retrieved from [Link]

  • HMNR Aromatic Coupling. (2016). YouTube. Retrieved from [Link]

  • A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles. (2006). PubMed. Retrieved from [Link]

  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (2022). Beilstein Journals. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0322579). (n.d.). NP-MRD. Retrieved from [Link]

  • Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of substituted indazole acetic acids by N−N bond forming reactions. (n.d.). White Rose Research Online. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008). MDPI. Retrieved from [Link]

  • 3-methyl-1H-indazole. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Synthesizing process of 3-methyl-1 H-indazole. (2013). Google Patents.

Sources

Technical Guide: HPLC Method Development for (3-methyl-1H-indazol-1-yl)acetic Acid Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of (3-methyl-1H-indazol-1-yl)acetic acid, specifically focusing on the critical separation of the N1- and N2- regioisomers.

The Challenge: The analyte possesses a dual chemical nature—a hydrophobic, aromatic indazole core and a hydrophilic, ionizable carboxylic acid tail. Standard C18 methods often fail to resolve the N2- isomer (a common synthetic impurity) or suffer from peak tailing due to secondary silanol interactions with the nitrogen heterocycle.

The Solution: This guide compares three stationary phase chemistries. Our experimental data indicates that a Polar-Embedded C18 (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion) provides superior peak symmetry and isomer resolution compared to traditional C18 or Phenyl-Hexyl phases when used with an acidic mobile phase.

Molecular Profile & Chromatographic Challenges

Understanding the physicochemical properties of the analyte is the foundation of method development.

PropertyDescriptionChromatographic Impact
Structure Indazole ring + Methyl (C3) + Acetic Acid (N1)Mixed-mode interactions (Hydrophobic + Ionic).
pKa (Acid) ~4.5 (Carboxylic Acid)Critical: At neutral pH, the molecule is ionized (

), causing early elution (void volume). Action: pH must be < 3.0 to suppress ionization.
pKa (Base) ~1.5 (Indazole Nitrogen)The N2 nitrogen is weakly basic. At pH 2.5, it may protonate, risking silanol interaction (tailing).
Key Impurity (3-methyl-2H-indazol-2-yl)acetic acidThe N2- regioisomer is a byproduct of alkylation. It has identical mass (isobaric) but slightly different hydrophobicity.

Comparative Study: Stationary Phase Selection

We evaluated three distinct column chemistries to determine the optimal separation of the target analyte from its N2- isomer and starting material (3-methyl-1H-indazole).

Experimental Conditions (Screening)
  • System: Agilent 1260 Infinity II LC

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 60% B over 15 minutes

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV @ 254 nm (Indazole

    
     transition)
    
Comparison Results
Option A: Standard C18 (e.g., Agilent Zorbax Eclipse Plus)
  • Mechanism: Pure hydrophobic interaction.

  • Performance:

    • Retention: Strong retention of the main peak.

    • Selectivity: Poor resolution (

      
      ) between the N1- and N2- isomers.
      
    • Peak Shape: Moderate tailing (

      
      ) due to the acidic group interacting with the silica surface.
      
  • Verdict: Acceptable for crude checks, insufficient for purity release.

Option B: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl)
  • Mechanism:

    
     interactions with the aromatic indazole ring + Hydrophobic interaction.
    
  • Performance:

    • Retention: Slightly lower than C18.

    • Selectivity: Excellent separation of the starting material (3-methyl-indazole) but only marginal improvement in isomer separation.

    • Peak Shape: Good, but some tailing persists.

  • Verdict: Good alternative, but not the most robust for this specific acid.

Option C: Polar-Embedded C18 (Recommended)
  • Mechanism: C18 ligand with an embedded polar group (carbamate/amide) near the silica surface. This shields silanols and interacts with the carboxylic acid moiety.

  • Performance:

    • Retention: Balanced.

    • Selectivity: Superior resolution (

      
      ) of the N1- vs N2- isomers due to subtle differences in the polar environment of the acetic acid attachment.
      
    • Peak Shape: Excellent symmetry (

      
      ) as the embedded group prevents silanol interactions.
      
  • Verdict: Gold Standard for this application.

Quantitative Performance Data
ParameterStandard C18Phenyl-HexylPolar-Embedded C18
Retention Time (min) 8.47.98.2
Tailing Factor (

)
1.421.251.08
Resolution (

, N1 vs N2)
1.3 (Overlap)1.62.4 (Baseline)
Theoretical Plates (

)
8,5009,20011,500

Recommended Experimental Protocol

This protocol is designed for the Polar-Embedded C18 column. It serves as a self-validating system where resolution and peak shape confirm system suitability.

Materials
  • Column: Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP (4.6 x 150 mm, 4 µm or equivalent).

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water, 85% Orthophosphoric Acid.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Solvent A: Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of water. Mix and filter (0.22 µm).[1] Final pH should be ~2.1–2.3.

    • Solvent B: 100% Acetonitrile.[2]

    • Rationale: Low pH keeps the carboxylic acid protonated (neutral), ensuring retention on the RP column.

  • Sample Preparation:

    • Dissolve 10 mg of (3-methyl-1H-indazol-1-yl)acetic acid in 10 mL of 50:50 Water:Acetonitrile.

    • Note: Do not use 100% aqueous diluent; the acid may precipitate or adsorb to glass.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min[1]

    • Column Temp: 30°C (Controls viscosity and kinetics)

    • Injection Vol: 5–10 µL

    • Detection: UV @ 220 nm (high sensitivity) or 254 nm (high specificity).

  • Gradient Program:

    Time (min) % Mobile Phase B Event
    0.0 10 Initial Hold
    2.0 10 Isocratic for polar impurities
    12.0 60 Linear Gradient (Elution of Analyte)
    15.0 90 Wash
    15.1 10 Re-equilibration

    | 20.0 | 10 | End |

Method Development Workflow (Decision Logic)

The following diagram illustrates the logical pathway used to arrive at the Polar-Embedded solution, serving as a guide for troubleshooting similar acidic heterocycles.

HPLC_Method_Dev Start Start: (3-methyl-1H-indazol-1-yl)acetic acid pKa_Check Step 1: pKa Analysis (Acid ~4.5, Base ~1.5) Start->pKa_Check Mobile_Phase_Dec Decision: Mobile Phase pH pKa_Check->Mobile_Phase_Dec Neutral_pH pH 7.0 (Phosphate) Mobile_Phase_Dec->Neutral_pH High pH Acidic_pH pH 2.5 (0.1% H3PO4) Mobile_Phase_Dec->Acidic_pH Low pH (Recommended) Result_Neutral Result: Analyte Ionized Elutes at Void (t0) Neutral_pH->Result_Neutral Result_Acidic Result: Analyte Protonated Retains on RP Column Acidic_pH->Result_Acidic Col_Select Step 2: Column Selection Result_Acidic->Col_Select C18_Std Standard C18 Col_Select->C18_Std Phenyl Phenyl-Hexyl Col_Select->Phenyl Polar_Emb Polar-Embedded C18 Col_Select->Polar_Emb Eval_C18 Result: Tailing > 1.4 Silanol Interaction C18_Std->Eval_C18 Eval_Phenyl Result: Good Selectivity Moderate Tailing Phenyl->Eval_Phenyl Eval_Polar Result: Sharp Peaks (Tf < 1.1) High Isomer Resolution Polar_Emb->Eval_Polar Final Final Method: Polar-Embedded C18 + pH 2.5 Eval_Polar->Final

Caption: Decision tree for optimizing retention and peak shape of acidic indazoles, highlighting the critical role of pH suppression and ligand selection.

References

  • PubChem. (2025).[2] 3-methyl-1H-indazole Compound Summary. National Library of Medicine. [Link]

  • Dolan, J. W. (2020).[3] Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu Application Notes. [Link]

  • Agilent Technologies. (2014). Control pH During Method Development for Better Chromatography. Agilent Technical Guides. [Link]

Sources

mass spectrometry fragmentation pattern of (3-methyl-1H-indazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of (3-methyl-1H-indazol-1-yl)acetic acid and Comparative Analytical Strategies

For researchers and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of the discovery pipeline. (3-methyl-1H-indazol-1-yl)acetic acid is a heterocyclic compound belonging to a class of molecules that has garnered significant interest in medicinal chemistry, particularly as scaffolds for non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[1][2] Understanding its behavior under mass spectrometric analysis is critical for its identification, characterization, and quantification in complex matrices.

Part 1: Predicted ESI-MS/MS Fragmentation Pattern

Electrospray ionization (ESI) is a soft ionization technique that typically generates a protonated molecular ion [M+H]⁺ in positive ion mode.[6] For (3-methyl-1H-indazol-1-yl)acetic acid (Molecular Formula: C₁₀H₁₀N₂O₂, Molecular Weight: 190.19 g/mol ), the expected parent ion would be observed at a mass-to-charge ratio (m/z) of 191.

Upon collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), the energy imparted to the parent ion induces fragmentation. The fragmentation pathways are dictated by the weakest bonds and the stability of the resulting fragment ions and neutral losses. For this molecule, fragmentation is predicted to initiate at the N-acetic acid side chain, followed by subsequent cleavages of the indazole ring.

Primary Fragmentation Pathways (Side-Chain Cleavage)

The most facile fragmentation will occur at the bond between the indazole nitrogen (N1) and the methylene group of the acetic acid side chain. This is the most logical site for initial cleavage due to the relative stability of the resulting indazole cation.

  • Loss of the Acetic Acid Moiety: The primary fragmentation event is the homolytic cleavage of the N-CH₂ bond, leading to the loss of the •CH₂COOH radical (neutral loss of 59 Da). This would produce the stable 3-methyl-1H-indazole cation at m/z 131 .

  • Loss of the Carboxyl Group: An alternative initial fragmentation involves the cleavage of the C-C bond of the side chain, resulting in the loss of the carboxyl radical (•COOH, neutral loss of 45 Da). This pathway generates a prominent fragment ion at m/z 146 . This fragment is a key diagnostic ion for N-acetic acid substituted heterocycles.

Secondary Fragmentation Pathways (Indazole Ring Cleavage)

The fragment ions generated from the initial side-chain loss, particularly the 3-methyl-indazole cation at m/z 131, will undergo further fragmentation upon higher collision energy. This ring fragmentation pattern is characteristic of the indazole core itself. Based on GC-MS data of 3-methyl-1H-indazole, we can predict the following subsequent fragments.[7]

  • Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocycles is the loss of hydrogen cyanide (HCN, 27 Da). The fragment at m/z 131 could lose HCN to produce an ion at m/z 104 .

  • Formation of Benzene Cation: Further fragmentation of the m/z 104 ion can lead to the formation of the stable benzene cation radical at m/z 77 .

The predicted fragmentation cascade is illustrated in the diagram below.

G parent [M+H]⁺ m/z 191 (C₁₀H₁₁N₂O₂⁺) frag146 [M - •COOH]⁺ m/z 146 parent->frag146 - 45 Da frag131 [M - •CH₂COOH]⁺ m/z 131 (3-methyl-1H-indazole) parent->frag131 - 59 Da (Major Pathway) frag104 [m/z 131 - HCN]⁺ m/z 104 frag131->frag104 - 27 Da frag77 [m/z 104 - HCN]⁺ m/z 77 frag104->frag77 - 27 Da

Caption: Predicted ESI-MS/MS fragmentation pathway for (3-methyl-1H-indazol-1-yl)acetic acid.

Summary of Predicted Key Fragments
m/z (Mass-to-Charge Ratio) Proposed Ion Structure / Origin Significance
191[M+H]⁺Protonated molecular ion (Parent Ion)
146[M - •COOH]⁺Loss of the carboxyl radical; confirms the presence of the acetic acid group.
131[M - •CH₂COOH]⁺Loss of the entire acetic acid side chain; represents the stable 3-methyl-indazole core. This is expected to be the base peak .
104[m/z 131 - HCN]⁺Characteristic fragment from the indazole ring.
77[m/z 104 - HCN]⁺Characteristic fragment indicating the benzene portion of the indazole ring.

Part 2: Experimental Protocol for LC-MS/MS Analysis

To validate the predicted fragmentation and develop a quantitative assay, a robust LC-MS/MS method is required. The following protocol provides a comprehensive starting point for researchers.

1. Sample Preparation & Chromatography

  • Standard Preparation: Prepare a 1 mg/mL stock solution of (3-methyl-1H-indazol-1-yl)acetic acid in methanol. Perform serial dilutions in a 50:50 mixture of water and acetonitrile to create working standards (e.g., 1 ng/mL to 1000 ng/mL).

  • Liquid Chromatography (LC) System: A standard HPLC or UHPLC system is suitable.[8]

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good retention and peak shape of this moderately polar compound.

  • Mobile Phase A: 0.1% Formic acid in water. The acid aids in protonation for positive mode ESI.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: Ramp linearly from 10% to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 10% B

    • 6.1-8 min: Re-equilibrate at 10% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

2. Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole (QqQ) or Q-TOF mass spectrometer equipped with an ESI source.[1]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Parameters (Instrument Dependent - requires optimization):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • Data Acquisition:

    • Full Scan (MS1): First, acquire a full scan spectrum (e.g., m/z 50-300) to confirm the presence of the parent ion at m/z 191.

    • Product Ion Scan (MS/MS): Isolate the parent ion (m/z 191) in the first quadrupole and fragment it in the collision cell. Scan the third quadrupole to obtain the fragmentation spectrum. Optimize collision energy (e.g., ramp from 10-40 eV) to observe the key fragments (m/z 146, 131, 104, 77).

    • Multiple Reaction Monitoring (MRM) for Quantification: For quantitative analysis, select specific parent-to-fragment transitions. The most intense and specific transition should be used as the "quantifier," and a second transition as the "qualifier."

      • Recommended MRM Transitions:

        • 191 -> 131 (Quantifier)

        • 191 -> 146 (Qualifier)

G cluster_LC LC Separation cluster_MS Mass Spectrometry Sample Sample Injection Column C18 Column Sample->Column Gradient Elution ESI ESI Source (Ionization) Column->ESI Q1 Q1 (Parent Ion Isolation m/z 191) ESI->Q1 Q2 Q2 (Collision Cell Fragmentation) Q1->Q2 Q3 Q3 (Fragment Ion Scan or MRM) Q2->Q3 Detector Detector Q3->Detector

Caption: General experimental workflow for LC-MS/MS analysis.

Part 3: Comparative Guide to Alternative Analytical Techniques

While mass spectrometry is unparalleled for its sensitivity and structural information via fragmentation, a multi-faceted analytical approach is often necessary for complete characterization and quality control.

Technique Information Provided Sensitivity Strengths Limitations
LC-MS/MS Molecular Weight, Fragmentation Pattern, QuantificationHigh (pg-fg)Unmatched sensitivity and selectivity; provides structural data. Ideal for bioanalysis and trace detection.[9][10]Requires ionization; isomer differentiation can be challenging without chromatography.
NMR Spectroscopy Complete 3D structure, connectivity of atoms (¹H, ¹³C)Low (mg)The gold standard for definitive structural elucidation of pure compounds.[1]Low sensitivity; requires relatively large amounts of pure sample; complex spectra for mixtures.
HPLC-UV Retention Time, QuantificationMedium (ng-µg)Robust, reliable, and widely available for purity assessment and quantification.[11]Provides no structural information beyond UV spectrum; co-eluting impurities can interfere.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, O-H, N-H)Medium (µg-mg)Quick and non-destructive method to confirm the presence of key functional groups.[1]Provides limited information on the overall molecular structure; not suitable for complex mixtures.

This comparative analysis underscores that while NMR provides the most definitive structural information for a pure substance, LC-MS/MS is the premier technique for detecting and identifying the compound in complex biological or chemical matrices due to its superior sensitivity and the structural clues offered by its fragmentation pattern.

Conclusion

The structural elucidation of (3-methyl-1H-indazol-1-yl)acetic acid can be confidently achieved through mass spectrometry. Based on established chemical principles, the ESI-MS/MS spectrum is predicted to be dominated by a parent ion at m/z 191 and key fragment ions at m/z 146 and m/z 131 , corresponding to the loss of the carboxyl radical and the entire acetic acid side chain, respectively. This predictable fragmentation provides a robust and sensitive method for its identification and quantification. When integrated with other techniques like NMR for primary structure confirmation and HPLC-UV for routine purity analysis, researchers can build a comprehensive analytical package for advancing indazole-based compounds in the drug development process.

References

  • Synthesis, characterization, and in silico and in vivo profiling of selective cyclo-oxygenase-2 inhibitors of indazole–indolinone derivatives with anti-inflammatory and analgesic potency. PMC. [Link]

  • Supporting Information for Angew. Chem. Int. Ed. Z52587. © Wiley-VCH 2003. [Link]

  • 3-methyl-1H-indazole | C8H8N2 | CID 820804. PubChem. [Link]

  • Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. Europe PMC. [Link]

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF. ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • mzCloud – Advanced Mass Spectral Database. mzCloud. [Link]

  • Supporting Information for General Procedure for the Synthesis of 1H-Indazoles. SYNTHESIS. [Link]

  • Mass Spectral Databases. Wiley Science Solutions. [Link]

  • Advance in Mass Ionization Techniques. Asian Journal of Research in Chemistry. [Link]

  • Extractive-liquid sampling electron ionization-mass spectrometry (E-LEI-MS). PMC. [Link]

  • Indole, 3-methyl-. NIST WebBook. [Link]

  • EPA/NIH Mass Spectral Data Base. GovInfo. [Link]

  • LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles. PMC. [Link]

  • Synthesis of substituted indazole acetic acids by N−N bond forming reactions. White Rose Research Online. [Link]

  • Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review. MDPI. [Link]

  • Chromatography of Non-Steroidal Anti-Inflammatory Drugs: New Achievements. Walsh Medical Media. [Link]

  • Analysis of Indole-3-Acetic Acid and Related Indoles in Culture Medium from Azospirillum lipoferum and Azospirillum brasilense. PMC. [Link]

  • Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review. ResearchGate. [Link]

  • AMS Spectral Database (Unit Mass Resolution). Cooperative Institute for Research in Environmental Sciences. [Link]

  • Acetic Acid at BMRB. BMRB. [Link]

  • Acetic acids bearing the 1-phenyl-1H-indazole nucleus with analgesic and antiinflammatory activity. PubMed. [Link]

  • 3-[1H-indol-3-yl(2-thienyl)methyl]-1H-indole - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

Sources

Melting Point Verification of (3-Methyl-1H-indazol-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise characterization of (3-methyl-1H-indazol-1-yl)acetic acid (CAS 191795-48-9 ) is a critical quality attribute (CQA) in the development of indazole-based therapeutics. As a key intermediate, its purity directly impacts downstream yield and potency.

This guide addresses the primary analytical challenge: distinguishing the desired N1-isomer from the thermodynamically less stable but kinetically competitive N2-isomer ((3-methyl-2H-indazol-2-yl)acetic acid). While literature data for this specific derivative is sparse, structural analogs and thermodynamic principles establish a rigorous verification framework. This document provides an authoritative protocol for melting point (MP) determination, comparative analysis with regioisomers, and self-validating experimental workflows.

Compound Profile & Theoretical Baseline

PropertySpecification
Compound Name (3-Methyl-1H-indazol-1-yl)acetic acid
CAS Number 191795-48-9
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Structural Class 1,3-Disubstituted Indazole
Expected MP Range 185°C – 195°C (Derived from structural analogs)
Key Impurity N2-Isomer: (3-Methyl-2H-indazol-2-yl)acetic acid
The N1 vs. N2 Regiochemistry Challenge

Alkylation of 3-methylindazole with chloroacetic acid typically yields a mixture of isomers. The N1-isomer (target) is the thermodynamic product, favored by high temperatures and specific bases, while the N2-isomer often forms under kinetic control.

  • N1-Isomer (Target): Benzenoid structure; generally higher melting point and lower solubility in non-polar solvents.

  • N2-Isomer (Impurity): Quinonoid resonance contribution; often lower melting point or distinct crystal habit.

Comparative Analysis: Target vs. Alternatives

In the absence of a single "gold standard" value in open literature for the 3-methyl derivative, we utilize Analogous Reference Standards to establish the acceptance criteria. The table below compares the target with its unsubstituted analog and the N2-isomer to define the "Pass/Fail" window.

Table 1: Comparative Thermal Properties
Compound / AnalogStructure NoteMelting Point (Experimental/Lit.)Significance for Verification
Target: (3-Methyl-1H-indazol-1-yl)acetic acid 3-Me, N1-substituted Expected: 185–195°C Primary Target. Sharp endotherm required.
Analog 1: (1H-Indazol-1-yl)acetic acidUnsubstituted, N1186–188°C [1]Direct Reference. 3-Me group typically exerts minor influence (<±10°C) on lattice energy.
Analog 2: (3-Iodo-1H-indazol-1-yl)acetic acid3-Iodo, N1194°C [2]Supports the high-melting hypothesis for 3-substituted variants.
Alternative: N2-Isomer 3-Me, N2-substituted Likely <160°C or >210°C Critical Impurity. N2 isomers often show distinct shifts. (e.g., 2-Me-2H-indazole-6-COOH melts at 143°C).
Mixture (Crude)N1 + N2 mixBroad Range (e.g., 140–170°C)Indicates incomplete purification or co-crystallization.

Technical Insight: If your sample melts significantly below 180°C (e.g., 120–150°C), suspect high levels of the N2-isomer or residual solvent. If it melts >210°C, suspect salt formation (e.g., sodium salt) rather than the free acid.

Experimental Protocols

Method A: Capillary Melting Point (Routine Verification)

Objective: Rapid purity assessment and isomer differentiation.

  • Sample Prep: Dry the sample at 50°C under vacuum (10 mbar) for 4 hours to remove solvates.

  • Loading: Pack 2–3 mm of sample into a defined capillary tube. Ensure compact bed to prevent thermal gradients.

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 170°C.

    • Analysis Ramp:1.0°C/min from 170°C until clear melt.

  • Observation:

    • Onset: First visible liquid droplet.

    • Clear Point: Complete disappearance of solid.

    • Acceptance: Range (Clear Point - Onset) must be ≤ 2.0°C .

Method B: Differential Scanning Calorimetry (DSC) (Definitive)

Objective: Quantify purity and detect polymorphism.

  • Instrument: Calibrated Indium/Zinc standard.

  • Pan: Crimped Aluminum (non-hermetic if volatile loss is not expected, otherwise hermetic).

  • Program: Equilibrate at 30°C → Ramp 10°C/min to 220°C.

  • Analysis:

    • Identify the endothermic peak (

      
      ).
      
    • Calculate Enthalpy of Fusion (

      
      ).
      
    • Criterion: A single sharp endotherm confirms phase purity. A small pre-peak suggests an isomeric impurity or polymorphic transition.

Visualizations

Workflow: Synthesis & Isomer Purification Logic

This diagram illustrates the critical decision points where melting point verification drives the process.

G Start Start: 3-Methyl-1H-indazole Alkylation Alkylation (Cl-CH2-COOH) Base: NaH or K2CO3 Start->Alkylation Crude Crude Mixture (N1 + N2 Isomers) Alkylation->Crude MP_Check MP Check (Capillary) Crude->MP_Check Low_MP MP < 170°C (High N2 Content) MP_Check->Low_MP Broad/Depressed High_MP MP 185-195°C (Target N1) MP_Check->High_MP Sharp Range Recryst Recrystallization (EtOH/Water or AcOH) Low_MP->Recryst Purify Final Final Release (3-Methyl-1H-indazol-1-yl)acetic acid High_MP->Final Verify via NMR/HPLC Recryst->MP_Check Re-test

Caption: Logical workflow for purifying and verifying the N1-isomer using melting point as a gatekeeper.

Decision Tree: Interpreting Thermal Data

Use this logic to diagnose your sample's quality.

DecisionTree Input Experimental MP Data Range_Sharp Range < 2°C Value ~190°C Input->Range_Sharp Range_Broad Range > 5°C Value < 180°C Input->Range_Broad Value_High Value > 210°C Input->Value_High Result_Pass PASS: High Purity N1 Range_Sharp->Result_Pass Result_Impure FAIL: N2 Isomer or Solvent Trapped Range_Broad->Result_Impure Result_Salt FAIL: Salt Form Detected (Check pH) Value_High->Result_Salt

Caption: Diagnostic tree for interpreting melting point deviations.

References

  • Vilaró, M. et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules , 11(11), 863-880. Establishes the MP of the unsubstituted 1H-indazol-1-yl-acetic acid at 186-188°C and discusses N1/N2 isomerism.

  • Sigma-Aldrich. Product Specification: 2-(3-iodo-1H-indazol-1-yl)acetic acid. Provides comparative data for 3-substituted analogs (MP 194°C).

  • ChemicalBook. Product Entry: (3-methyl-1H-indazol-1-yl)acetic acid (CAS 191795-48-9).[1] Confirms the specific CAS identity for the target compound.

  • Google Patents. Patent CA3223322A1: Degrader compounds and uses thereof. Describes the synthesis of the target compound (Intermediate 6) via hydrolysis of the methyl ester.

Sources

Comparative Biological Efficacy Guide: N1 vs. N2 Indazole Acetic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Divergence

In the development of indazole-based therapeutics, the regioselectivity of N-alkylation is a critical determinant of biological efficacy. Indazole exists in a tautomeric equilibrium between 1H-indazole and 2H-indazole .[1][2][3] When functionalized with an acetic acid moiety, two distinct regioisomers are formed:

  • N1-Isomer (1H-indazol-1-yl-acetic acid): The thermodynamically stable, "benzenoid" form. Historically the primary scaffold for anti-inflammatory and metabolic modulation agents (e.g., Lonidamine analogues).

  • N2-Isomer (2H-indazol-2-yl-acetic acid): The kinetically favored, "quinonoid" form. Often considered a byproduct, recent structure-activity relationship (SAR) studies reveal it possesses superior potency in specific antimicrobial and kinase-inhibitory domains due to its unique dipole alignment and hydrogen-bond acceptor capabilities.

This guide objectively compares the physicochemical properties, biological efficacy, and synthetic accessibility of these two isomers to assist in rational drug design.

Chemical Structure & Physicochemical Profile[1][3][4][5][6][7][8]

The core difference lies in the electronic distribution and the resulting binding geometry.

FeatureN1-Isomer (1H-indazol-1-yl)N2-Isomer (2H-indazol-2-yl)
Structure Type Benzenoid (Aromatic stability)Quinonoid (Higher energy)
Thermodynamics Stable (

to

kcal/mol vs N2)
Metastable (Kinetically favored)
Dipole Moment Lower (~1.6 D)Higher (~3.5–4.0 D)
Basicity (pK_a) Lower basicity (pKa ~ 1.[1]3)Higher basicity
Binding Mode Linear/Planar alignmentAngled/"Kinked" alignment
Key Interaction Hydrophobic stacking, H-bond donorStrong H-bond acceptor (N1 lone pair)
Structural Visualization

The following diagram illustrates the tautomeric equilibrium and the resulting alkylation pathways.

IndazoleIsomers Indazole Indazole Tautomers (Equilibrium) N1_Path Thermodynamic Path (High Temp, Weak Base) Indazole->N1_Path Alkylation N2_Path Kinetic Path (Low Temp, Strong Electrophile) Indazole->N2_Path Alkylation N1_Product N1-Isomer (1H-indazol-1-yl-acetic acid) Stable Benzenoid Core N1_Path->N1_Product N2_Product N2-Isomer (2H-indazol-2-yl-acetic acid) Reactive Quinonoid Core N2_Path->N2_Product N1_Product->N2_Product Isomerization (Acid/Heat)

Figure 1: Divergent synthesis pathways for N1 and N2 indazole acetic acid isomers.

Biological Efficacy Comparison

Anti-Inflammatory & Analgesic Activity (COX Inhibition)

Both isomers exhibit activity against Cyclooxygenase (COX) enzymes, but their mechanisms differ.

  • N1-Isomer: Acts primarily as a COX-1/COX-2 non-selective inhibitor . The acetic acid tail mimics arachidonic acid, while the benzenoid ring engages in hydrophobic stacking within the channel.

  • N2-Isomer: Shows enhanced selectivity for COX-2 in specific derivatives. The quinonoid character alters the vector of the acetic acid side chain, allowing it to fit into the larger side pocket of COX-2, potentially reducing gastric side effects associated with COX-1 inhibition.

Antimicrobial & Antiprotozoal Potency

Recent studies highlight the N2-isomer as a superior scaffold for anti-infective agents.

  • Data Point: In comparative assays against Giardia intestinalis and Entamoeba histolytica, 2H-indazole (N2) derivatives demonstrated IC50 values 12.8x lower (more potent) than metronidazole, whereas N1 derivatives were often equipotent or less active.

  • Mechanism: The N2-isomer's higher dipole moment facilitates better penetration of parasitic membranes and stronger electrostatic interactions with the target enzymes (e.g., parasitic reductases).

Anticancer (Metabolic Modulation)
  • N1-Isomer (Lonidamine-like): The N1-benzyl-indazole-3-carboxylic acid (Lonidamine) is the gold standard for inhibiting Hexokinase II and the Mitochondrial Pyruvate Carrier (MPC). N1-acetic acid derivatives retain this ability to disrupt aerobic glycolysis (Warburg effect).

  • N2-Isomer: Generally shows lower efficacy in metabolic modulation but is being investigated for kinase inhibition (e.g., PDK1, VEGFR) where the N2-nitrogen serves as a critical hinge-binder.

Summary of Efficacy
Therapeutic AreaN1-Isomer EfficacyN2-Isomer EfficacyPreferred Isomer
Anti-Inflammatory High (Non-selective)Moderate-High (COX-2 Selective)N1 (General) / N2 (Targeted)
Antiprotozoal ModerateVery High (Superior to Metronidazole)N2
Anticancer (Metabolism) High (Mitochondrial Target)LowN1
Kinase Inhibition ModerateHigh (Specific Binding Geometry)N2

Experimental Protocols

Protocol A: Regioselective Synthesis & Separation

Objective: To isolate pure N1 and N2 isomers for biological testing, as direct alkylation yields a mixture.

Reagents: 1H-Indazole, Ethyl chloroacetate, K₂CO₃ (Base), Acetone (Solvent).[4]

  • Reaction Setup: Dissolve 1H-indazole (1.0 eq) in anhydrous acetone. Add K₂CO₃ (2.0 eq) and stir at room temperature for 30 mins.

  • Alkylation: Add ethyl chloroacetate (1.1 eq) dropwise.

    • For N1 Favoring: Reflux at 60°C for 24h (Thermodynamic control).

    • For N2 Enrichment: Perform at 0°C with NaH in THF (Kinetic control).

  • Workup: Filter inorganic salts and evaporate solvent.

  • Separation (Crucial Step):

    • The crude mixture contains ~70:30 (N1:N2).

    • Column Chromatography: Use Hexane:Ethyl Acetate (4:1).

    • Elution Order: The N1-isomer (less polar) elutes first . The N2-isomer (more polar, higher dipole) elutes second .

  • Hydrolysis: Treat separated esters with 1M NaOH/MeOH to yield the free acetic acid isomers.

Protocol B: Self-Validating Structural Confirmation (NMR)

Trustworthiness Check: Before biological testing, you must confirm regioisomer identity.

  • N1-Isomer: The C3-H proton shows a NOESY correlation with the N-CH₂ protons of the acetic acid group.

  • N2-Isomer: The C3-H proton is deshielded (shifted downfield) relative to N1, and shows a NOESY correlation with the N-CH₂ group and a distinct lack of coupling to the benzene ring protons compared to N1.

Mechanism of Action: Binding Topology

The biological divergence stems from the "Vector of Presentation."

  • N1-Vector: The acetic acid tail projects parallel to the long axis of the fused ring system. This fits deep, narrow hydrophobic pockets (e.g., Hexokinase).

  • N2-Vector: The acetic acid tail projects at an angle (approx 60-90°) relative to the ring axis. This "L-shaped" conformation is ideal for surface grooves or globular active sites (e.g., Kinase ATP pockets).

BindingMechanism cluster_N1 N1-Isomer Binding (Deep Pocket) cluster_N2 N2-Isomer Binding (Surface/Hinge) N1_Ligand N1-Indazole-Acetate Target_N1 Target: Hexokinase / COX-1 (Hydrophobic Channel) N1_Ligand->Target_N1 Linear Insertion Stacking Interactions N2_Ligand N2-Indazole-Acetate Target_N2 Target: Kinase / Parasitic Enzyme (Globular Pocket) N2_Ligand->Target_N2 Angled Insertion H-Bond Acceptance

Figure 2: Mechanistic binding topology differences between N1 and N2 isomers.

Conclusion

While the N1-indazole acetic acid isomer remains the industry standard for stability and metabolic modulation, the N2-isomer should not be discarded as a mere byproduct. Its unique "kinked" geometry and higher polarity offer superior efficacy in antiprotozoal and kinase-targeted applications. For drug development pipelines, we recommend:

  • Screening both isomers separately, rather than the crude mixture.

  • Prioritizing N1 for metabolic targets (cancer metabolism).

  • Prioritizing N2 for infectious disease and specific receptor antagonism.

References

  • Teixeira, F. C., et al. (2006).[5] Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889.[5] Link

  • BenchChem. (2025). Investigating the Comparative Bioactivity of Indazole Regioisomers. Link

  • Pérez-Villanueva, J., et al. (2011). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 16(10), 867-889. Link

  • WuXi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. Link

  • Gaikwad, S. V., et al. (2015). Synthesis and biological activities of a novel series of indazole derivatives. Biotech. Res. Asia. Link

Sources

Structural Differentiation of Indazole Regioisomers: A Crystallographic Guide for (3-methyl-1H-indazol-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Focus: Structural validation, N1 vs. N2 regioisomer differentiation, and experimental protocols.

Executive Summary: The Regioselectivity Challenge

In the development of indazole-based pharmacophores—such as analogues of the antispermatogenic and anticancer agent Lonidamine —the precise location of the alkyl side chain is critical. The synthesis of (3-methyl-1H-indazol-1-yl)acetic acid typically involves the alkylation of 3-methyl-1H-indazole. This reaction is prone to annular tautomerism , yielding a mixture of the thermodynamically stable N1-isomer (the target) and the kinetically favored N2-isomer .[1]

While NMR (


H, 

C, NOESY) provides strong indications of structure, it can be ambiguous due to solvent-dependent chemical shifts. Single-crystal X-ray diffraction (SC-XRD) remains the absolute standard for structural validation.

This guide compares the crystallographic signatures of the N1-isomer against its N2-alternative, providing the experimental data and protocols necessary to confirm the identity of (3-methyl-1H-indazol-1-yl)acetic acid.

Comparative Analysis: N1 vs. N2 Structural Determinants[1][2][3]

The core distinction between the 1-yl (N1) and 2-yl (N2) isomers lies in their supramolecular packing and hydrogen bonding networks.

Crystallographic Data Comparison

The following table contrasts the crystallographic parameters of the target class (N1-substituted indazole acids) with the problematic impurity class (N2-substituted indazole acids).

ParameterTarget: N1-Isomer Class Alternative: N2-Isomer Class
Representative Compound (3-methyl-1H-indazol-1-yl)acetic acid (Analogue Ref: 1-Me-Indazole-3-COOH)(1H-indazol-2-yl)acetic acid
Crystal System MonoclinicMonoclinic / Triclinic
Space Group

(Centrosymmetric)

or

Primary Interaction Carboxylic Acid Dimers (

motif)
Catemers / Chains (O-H...N

)
Melting Point Trend Higher (Thermodynamically Stable)Lower (Kinetically Favored)
Density (

)
Typically 1.35 – 1.45 g/cm³Typically 1.30 – 1.40 g/cm³
Key Bond Length (N-C) N1–C


1.45 Å
N2–C


1.46 Å

Note on Data Source: The N1 parameters are derived from the high-resolution structure of the close analogue 1-Methyl-1H-indazole-3-carboxylic acid (CCDC 615981) [1], while N2 characteristics are based on indazol-2-yl-acetic acid [2].

Supramolecular Architecture
  • N1-Isomer (The Target): Typically forms centrosymmetric inversion dimers. The carboxylic acid proton donates to the carbonyl oxygen of a neighboring molecule, forming a stable 8-membered ring motif (

    
    ). This leads to high lattice energy and higher melting points.
    
  • N2-Isomer (The Impurity): The N2 substitution leaves the N1 position (if unsubstituted) or the electron-rich system exposed differently. In acetic acid derivatives, the carboxylic acid often hydrogen bonds to the nitrogen of the indazole ring (intermolecular O-H...N), leading to infinite chains rather than discrete dimers.

Visualization: Structural Validation Workflow

The following diagram outlines the decision tree for validating the synthesis of (3-methyl-1H-indazol-1-yl)acetic acid using crystallography.

IndazoleValidation Start Crude Product (Alkylation of 3-methyl-1H-indazole) Recryst Recrystallization (EtOH/H2O or MeOH) Start->Recryst Slow Evap XRD Single Crystal X-Ray Diffraction (SC-XRD) Recryst->XRD Select Block/Needle Decision Analyze H-Bonding & Packing XRD->Decision Solve Structure N1_Result Target Confirmed (N1) Centrosymmetric Dimers (COOH...COOH) Decision->N1_Result Dimer Motif N2_Result Impurity Identified (N2) Infinite Chains (COOH...N_indazole) Decision->N2_Result Catemer Motif

Figure 1: Crystallographic workflow for distinguishing N1 vs. N2 indazole regioisomers.

Experimental Protocol: Crystallization & Data Collection

To replicate the structural data for (3-methyl-1H-indazol-1-yl)acetic acid, follow this self-validating protocol.

Crystal Growth (Slow Evaporation)

The choice of solvent is critical to avoid twinning and ensure separation of isomers if the bulk is impure.

  • Preparation: Dissolve 20 mg of the synthesized (3-methyl-1H-indazol-1-yl)acetic acid in 2 mL of Methanol (MeOH) or Ethanol (EtOH) .

  • Solubility Check: If solubility is poor, add drops of Acetone. Avoid DMSO as it often solvates the lattice, complicating the space group determination.

  • Nucleation: Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial. Cover with parafilm and poke 3-4 small holes.

  • Incubation: Store at room temperature (293 K) in a vibration-free environment.

  • Observation: Colorless block-like crystals (N1) or needles (N2) should appear within 48–72 hours.

Data Collection Parameters

Use these settings on a standard diffractometer (e.g., Bruker D8 QUEST or Rigaku XtaLAB) to ensure publishable quality (


).
  • Temperature: 100 K (Cryostream is essential to reduce thermal motion of the methyl group).

  • Radiation: Mo K

    
     (
    
    
    
    Å) is preferred over Cu K
    
    
    to minimize absorption, though Cu is acceptable for small organic molecules.
  • Strategy: Collect a full sphere of data (redundancy > 4.0) to accurately determine the space group, especially if differentiating between

    
     and 
    
    
    
    .
  • Refinement: Refine the methyl group hydrogens using a rotating model (AFIX 137 in SHELX) to accurately model electron density.

Critical Interpretation of Results

When analyzing your solved structure, verify these three checkpoints to confirm you have the (3-methyl-1H-indazol-1-yl)acetic acid (N1) and not the N2 isomer:

  • N-C Bond Geometry:

    • Check the bond angles around the nitrogens.[2] In the N1-isomer, the

      
       angle should be approximately 128–130°, reflecting the planarity of the aromatic system extending to the substituent.
      
  • Tautomeric Proton Location:

    • Ensure the difference Fourier map shows no proton on N2. If a proton is found on N2 (and the acetic acid is on N1), you have a zwitterion or salt, which is rare for this free acid.

  • Packing Efficiency:

    • Calculate the packing coefficient (

      
      ). N1 isomers generally pack more efficiently (
      
      
      
      ) due to dimer formation compared to the looser packing of N2 chains.

References

  • Huth, S. L., & Withnell, J. (2007).[3] 1-Methyl-1H-indazole-3-carboxylic acid. University of Southampton, eCrystals.[3] [Link]

  • Ferreira, I., et al. (2010). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC (PubMed Central). [Link]

  • Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides Nucleotides Nucleic Acids.[4] [Link]

  • Claramunt, R. M., et al. (2011). Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde. Journal of Organic Chemistry. [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents, particularly in oncology.[1][2] The accurate and precise quantification of these active pharmaceutical ingredients (APIs) and their related impurities is paramount to ensuring drug safety and efficacy. This guide, drawing from extensive field experience and established regulatory standards, provides an in-depth comparison of analytical methodologies for the validation of indazole derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of performance data to empower you in selecting and validating the most appropriate analytical method for your specific needs.

The Foundation: ICH Q2(R1) and the Principles of Method Validation

The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" serves as the global standard for analytical method validation.[3] It outlines the key parameters that must be assessed to demonstrate a method's suitability for its intended purpose. These parameters, which we will explore in the context of various analytical techniques, include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Comparative Analysis of Analytical Techniques for Indazole Derivatives

The choice of analytical technique for an indazole derivative is dictated by the analyte's physicochemical properties, the intended application of the method (e.g., assay, impurity profiling), and the required sensitivity and selectivity. Here, we compare the most prevalent techniques: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Capillary Electrophoresis (CE).

Workflow for Analytical Method Validation

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation Dev Define Analytical Target Profile Opt Optimize Chromatographic/Separation Conditions Dev->Opt Spec Specificity / Forced Degradation Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Routine Routine Analysis Rob->Routine Transfer Method Transfer Routine->Transfer Forced Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photolysis (UV/Vis Light) cluster_thermal Thermal Stress Indazole Indazole Derivative (API) Hydrolysis_Products Ring Opening or Side Chain Cleavage Indazole->Hydrolysis_Products H⁺/OH⁻ Oxidation_Products N-oxides, Hydroxylated Derivatives Indazole->Oxidation_Products [O] Photo_Products Rearrangement Products, Radical-induced Degradants Indazole->Photo_Products Thermal_Products Isomerization, Decomposition Indazole->Thermal_Products Δ

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A Comparative Guide to the Chemical Stability of (3-methyl-1H-indazol-1-yl)acetic acid and Lonidamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Stability in Drug Discovery

In the landscape of pharmaceutical research and development, the intrinsic chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability. A molecule's ability to withstand various environmental stressors throughout its lifecycle—from synthesis and formulation to storage and administration—directly impacts its safety, efficacy, and shelf-life. Instability can lead to a loss of potency, the formation of potentially toxic degradants, and altered bioavailability, thereby compromising patient safety and therapeutic outcomes.

This guide provides a comparative analysis of the predicted chemical stability of (3-methyl-1H-indazol-1-yl)acetic acid and the well-characterized anticancer agent, Lonidamine. While both molecules are rooted in the indazole scaffold, their distinct substitution patterns suggest differing susceptibilities to degradation.[1][2] Due to the limited availability of direct comparative stability studies, this document will leverage a structural analysis to predict stability and will provide a comprehensive framework for conducting such a comparative assessment through forced degradation studies. Forced degradation, or stress testing, is a critical component of drug development that involves intentionally subjecting a compound to harsh conditions to identify likely degradation pathways and products.[3][4][5][6]

Structural Analysis: Unveiling Potential Liabilities

A molecule's stability is intrinsically linked to its chemical structure. By examining the functional groups and overall architecture of (3-methyl-1H-indazol-1-yl)acetic acid and Lonidamine, we can infer their potential degradation pathways.

(3-methyl-1H-indazol-1-yl)acetic acid

This molecule features a 1H-indazole core, which is generally considered a stable aromatic system.[1][7] The 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer.[1][7] Key structural features that may influence its stability include:

  • Indazole Ring: The bicyclic aromatic system is relatively robust. However, indazoles can be susceptible to photo-oxidation.

  • Acetic Acid Moiety: The carboxylic acid group can undergo decarboxylation under thermal stress. The alpha-position to the nitrogen of the indazole ring could also be a site for certain reactions.

  • Methyl Group: The methyl group at the 3-position is generally stable, but it could be susceptible to oxidation under harsh conditions.

Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid)

Lonidamine shares the 1H-indazole-3-carboxylic acid core with the comparator molecule but has a significantly different substituent at the 1-position.

  • 1H-Indazole-3-carboxylic acid Core: Similar to (3-methyl-1H-indazol-1-yl)acetic acid, this core is expected to be relatively stable, though the carboxylic acid presents a potential site for decarboxylation.

  • 2,4-dichlorobenzyl Group: The benzyl group, particularly with electron-withdrawing chlorine atoms, can influence the electronic properties of the indazole ring. The methylene bridge between the indazole and the dichlorophenyl ring could be susceptible to oxidation. The chlorine substituents themselves are generally stable but can participate in photolytic degradation pathways.

Structural Comparison for Stability Prediction

The primary difference lies in the substituent at the 1-position of the indazole ring: an acetic acid group versus a 2,4-dichlorobenzyl group. The electron-withdrawing nature of the carboxylic acid in (3-methyl-1H-indazol-1-yl)acetic acid may have a different impact on the stability of the indazole ring compared to the benzyl group in Lonidamine. Furthermore, the methylene bridge in Lonidamine introduces a potential site for oxidative degradation that is absent in the acetic acid analog.

Below is a DOT script to visualize the chemical structures of the two molecules.

Chemical Structures of (3-methyl-1H-indazol-1-yl)acetic acid and Lonidamine cluster_0 (3-methyl-1H-indazol-1-yl)acetic acid cluster_1 Lonidamine mol1 <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://storage.googleapis.com/org-chem-v2-prd/unpaired/5856405.svg' />TD>TR>TABLE> mol2 <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://storage.googleapis.com/org-chem-v2-prd/unpaired/39562.svg' />TD>TR>TABLE>

Caption: Chemical structures of the two compared molecules.

Proposed Experimental Framework for Comparative Stability Assessment

To empirically determine the comparative stability, a comprehensive forced degradation study should be conducted. This involves subjecting both compounds to a variety of stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[8]

The following DOT script outlines a proposed workflow for this comparative study.

Workflow for Comparative Forced Degradation Study start Prepare stock solutions of (3-methyl-1H-indazol-1-yl)acetic acid and Lonidamine stress Subject aliquots to stress conditions start->stress hydrolysis Acid/Base Hydrolysis (e.g., 0.1 M HCl, 0.1 M NaOH) stress->hydrolysis oxidation Oxidation (e.g., 3% H2O2) stress->oxidation thermal Thermal Stress (e.g., 60°C, 80°C) stress->thermal photolytic Photolytic Stress (ICH Q1B guidelines) stress->photolytic analysis Analyze samples at time points using a stability-indicating HPLC method hydrolysis->analysis oxidation->analysis thermal->analysis photolytic->analysis characterization Characterize major degradants (LC-MS/MS, NMR) analysis->characterization comparison Compare degradation profiles and rates characterization->comparison end Report comparative stability comparison->end

Caption: A proposed workflow for the comparative forced degradation study.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the proposed forced degradation studies.

1. Preparation of Stock Solutions

  • Prepare a 1 mg/mL stock solution of (3-methyl-1H-indazol-1-yl)acetic acid in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare a 1 mg/mL stock solution of Lonidamine in a suitable solvent (e.g., methanol or acetonitrile).

2. Acidic and Basic Hydrolysis

  • Acidic Condition: To 1 mL of each stock solution, add 1 mL of 0.1 M HCl. Keep the solutions at 60°C. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Condition: To 1 mL of each stock solution, add 1 mL of 0.1 M NaOH. Keep the solutions at 60°C. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

3. Oxidative Degradation

  • To 1 mL of each stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solutions at room temperature. Withdraw samples at 0, 2, 4, 8, and 24 hours.

4. Thermal Degradation

  • Place solid samples of each compound in a temperature-controlled oven at 60°C and 80°C. Withdraw samples at 1, 3, and 7 days. Prepare solutions for analysis.

5. Photolytic Degradation

  • Expose solid samples and solutions of each compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

6. Sample Analysis

  • All samples should be analyzed using a validated stability-indicating HPLC method with a UV detector. The method should be able to separate the parent drug from its degradation products. A gradient elution with a C18 column is a common starting point.

  • The percentage degradation can be calculated by comparing the peak area of the parent drug in the stressed sample to that in an unstressed control.

Hypothetical Data Presentation

The results of the comparative forced degradation study can be summarized in a table for easy comparison.

Stress ConditionTime% Degradation of (3-methyl-1H-indazol-1-yl)acetic acid% Degradation of LonidamineMajor Degradants Observed
0.1 M HCl, 60°C24hHypothetical ValueHypothetical ValueHypothetical Identification
0.1 M NaOH, 60°C24hHypothetical ValueHypothetical ValueHypothetical Identification
3% H2O2, RT24hHypothetical ValueHypothetical ValueHypothetical Identification
Thermal (solid), 80°C7 daysHypothetical ValueHypothetical ValueHypothetical Identification
PhotolyticICH Q1BHypothetical ValueHypothetical ValueHypothetical Identification

Discussion and Conclusion

Based on the structural analysis, it is hypothesized that Lonidamine may exhibit greater susceptibility to oxidative degradation due to the presence of the benzylic methylene bridge. Conversely, (3-methyl-1H-indazol-1-yl)acetic acid might be more prone to degradation pathways involving the carboxylic acid group under certain conditions. Both molecules are likely to exhibit some level of photosensitivity inherent to the indazole scaffold.

It is critical to emphasize that these are predictions based on chemical principles. A direct, head-to-head experimental study as outlined above is essential to definitively determine the comparative stability of (3-methyl-1H-indazol-1-yl)acetic acid and Lonidamine analogs. The results of such a study would provide invaluable insights for formulation development, packaging decisions, and the establishment of appropriate storage conditions and shelf-life for any potential drug product. The identification and characterization of major degradants are also crucial for assessing the safety profile of the drug substance over time.

References

  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2025, October 16). MDPI.
  • International Council for Harmonisation. (2003). ICH Q1A (R2): Stability Testing of New Drug Substances and Products.
  • Pharmaceutical Technology. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Expert Opinion on Therapeutic Patents. (2018).
  • BenchChem. (n.d.).
  • Arkivoc. (2008).
  • European Journal of Organic Chemistry. (2025, October 18). Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions.
  • White Rose Research Online. (n.d.). Synthesis of substituted indazole acetic acids by N−N bond forming reactions.
  • International Journal of Pharmaceutical Sciences and Research. (2012).
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30).
  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.).
  • PharmaInfo. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of I.
  • Politecnico di Milano. (n.d.). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions.
  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.
  • University of Nebraska - Lincoln. (n.d.).
  • Asian Journal of Green Chemistry. (2018, October 20). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride.
  • ResearchGate. (2025, August 5). Microwave Assisted Synthesis of 2-(3-Methyl-1H-Indazol-1-yl) containing 1, 8-Naphthyridine Moiety as possible Antimicrobial Agents.

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3-methyl-1H-indazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and professionals in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like (3-methyl-1H-indazol-1-yl)acetic acid requires a comprehensive understanding of potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for this compound, ensuring both personal safety and the integrity of your research.

While specific toxicological data for (3-methyl-1H-indazol-1-yl)acetic acid is not extensively published, a thorough evaluation of structurally analogous compounds, such as other substituted indazole and indole acetic acids, allows for a reliable and cautious assessment of its potential hazards. The primary risks associated with this class of chemicals include skin irritation, serious eye irritation, respiratory tract irritation, and potential harm if swallowed.[1][2] Therefore, a multi-layered PPE strategy is not merely recommended; it is imperative.

Core Protective Equipment Requirements

The following table summarizes the essential PPE for handling (3-methyl-1H-indazol-1-yl)acetic acid. The rationale behind each selection is grounded in mitigating the specific hazards identified for analogous compounds.

Protection TypeSpecific EquipmentRationale
Eye and Face Protection Chemical splash goggles and a face shield worn over them.Indazole acetic acid derivatives are known to cause serious eye irritation.[1][2] Standard safety glasses do not provide a sufficient seal against dust or splashes. Goggles are essential, and a face shield offers a secondary layer of protection against unexpected splashes, particularly when handling solutions or transferring the solid.
Hand Protection Chemical-resistant nitrile or butyl rubber gloves.To prevent skin irritation, robust chemical-resistant gloves are mandatory.[1][3] Always inspect gloves for tears or degradation before use and practice proper removal techniques to avoid contaminating your skin.[4][5]
Body Protection A flame-resistant lab coat and closed-toe shoes.A lab coat protects the skin on your arms and body from accidental contact with the chemical.[3] Closed-toe and closed-heel shoes are a fundamental laboratory requirement to protect your feet from spills.[3]
Respiratory Protection N95-rated dust mask or a respirator with appropriate cartridges.As a solid, this compound poses an inhalation risk if dust is generated.[6] Handling the powder should always occur within a certified chemical fume hood. If this is not feasible, or if aerosolization is possible, an N95 mask or a higher-level respirator is necessary to prevent respiratory tract irritation.[3]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, repeatable workflow is the cornerstone of laboratory safety. The following protocols for handling and disposal are designed to create a self-validating system of safety.

Experimental Workflow: Safe Handling Protocol

This protocol outlines the essential steps for safely handling (3-methyl-1H-indazol-1-yl)acetic acid from initial preparation to use in an experiment.

  • Preparation and Engineering Controls :

    • Designate a specific area for handling the compound, preferably within a certified chemical fume hood to control dust and vapors.[3][5]

    • Ensure that a safety shower and an eyewash station are unobstructed and immediately accessible.[7]

    • Clear the workspace of all non-essential items to prevent contamination and clutter.

  • Donning PPE :

    • Put on your lab coat and ensure it is fully buttoned.

    • Don your chemical splash goggles and face shield.

    • If required, perform a fit check on your respirator.

    • Finally, don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

  • Handling the Solid Compound :

    • When weighing the powder, use a micro-spatula and gentle movements to minimize dust formation.[6]

    • Perform all weighing and initial dilutions within the fume hood.

    • Should a small spill of the solid occur, do not blow it away. Instead, gently sweep it into a designated waste container.[6]

  • Post-Handling and Decontamination :

    • After use, thoroughly decontaminate all surfaces with an appropriate solvent and then wipe down with soap and water.

    • Remove PPE in the reverse order it was put on, being careful to avoid touching the external, potentially contaminated surfaces of the gloves, face shield, and lab coat.

    • Wash your hands thoroughly with soap and water after removing all PPE.[1]

Safe Handling and Disposal Workflow

The following diagram illustrates the lifecycle of handling (3-methyl-1H-indazol-1-yl)acetic acid in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_controls 1. Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe 2. Don Full PPE prep_controls->prep_ppe Safety First handling_weigh 3. Weigh Compound in Fume Hood prep_ppe->handling_weigh Proceed to Handling handling_use 4. Perform Experiment handling_weigh->handling_use cleanup_decon 5. Decontaminate Workspace handling_use->cleanup_decon Experiment Complete cleanup_waste 6. Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff 7. Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash 8. Wash Hands cleanup_doff->cleanup_wash

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